5-Amino-1H-indazole-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMABGGGOKOFJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696174 | |
| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-13-9 | |
| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-1H-indazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazole-7-carboxylic acid is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique structural features, including the presence of both a primary amine and a carboxylic acid on the indazole core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this important compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction schemes.
Synthetic Strategies
Two principal synthetic strategies have been identified for the preparation of this compound. The first approach involves the construction of the indazole ring from a suitably substituted benzene precursor, while the second strategy relies on the functionalization of a pre-existing indazole scaffold.
Strategy 1: Cyclization of a Substituted Benzene Precursor
This pathway commences with a substituted benzoic acid and proceeds through a diazotization and cyclization sequence to form the indazole ring system with the desired functionalities in place. A key intermediate in this process is 2-amino-3-methyl-5-nitrobenzoic acid.
Pathway Overview:
Figure 1: Synthesis of this compound via cyclization.
Experimental Protocols:
Step 1 & 2: Diazotization and Cyclization to form 5-Nitro-1H-indazole-7-carboxylic acid
-
Materials: 2-Amino-3-methyl-5-nitrobenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.
-
Procedure:
-
Suspend 2-amino-3-methyl-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is immediate.
-
The reaction mixture is then gently warmed to room temperature and stirred for several hours to facilitate intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate of 5-Nitro-1H-indazole-7-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Step 3: Reduction of the Nitro Group to form this compound
The reduction of the nitro group is a standard transformation. Several methods are effective for the reduction of nitroindazoles.[3]
-
Method A: Catalytic Hydrogenation
-
Materials: 5-Nitro-1H-indazole-7-carboxylic acid, Palladium on Carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 5-Nitro-1H-indazole-7-carboxylic acid in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
-
-
Method B: Reduction with Tin(II) Chloride
-
Materials: 5-Nitro-1H-indazole-7-carboxylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Suspend 5-Nitro-1H-indazole-7-carboxylic acid in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
-
Quantitative Data (Illustrative based on analogous reactions):
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Diazotization & Cyclization | 2-Amino-3-methyl-5-nitrobenzoic acid | NaNO₂, HCl, 0-5 °C then RT | 5-Nitro-1H-indazole-7-carboxylic acid | 70-85 | Adapted from[4][5] |
| Reduction (Catalytic Hydrogenation) | 5-Nitro-1H-indazole-7-carboxylic acid | H₂, 10% Pd/C, Methanol, RT, 1-3 atm | This compound | >90 | [3] |
| Reduction (Tin(II) Chloride) | 5-Nitro-1H-indazole-7-carboxylic acid | SnCl₂·2H₂O, HCl, Ethanol, Reflux | This compound | 80-95* | [3] |
* Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.
Strategy 2: Functionalization of 1H-Indazole-7-carboxylic acid
This approach begins with the commercially available 1H-indazole-7-carboxylic acid and introduces the amino group at the 5-position through a nitration-reduction sequence. The regioselectivity of the nitration step is a critical consideration in this pathway.
Pathway Overview:
Figure 2: Synthesis of this compound via functionalization.
Experimental Protocols:
Step 1: Nitration of 1H-Indazole-7-carboxylic acid
The nitration of the indazole ring typically occurs on the benzene portion. The directing effects of the existing carboxylic acid and the pyrazole ring will influence the position of nitration. While specific literature for the nitration of 1H-indazole-7-carboxylic acid is sparse, general conditions for the nitration of aromatic compounds can be applied. The formation of the 5-nitro isomer is expected due to the directing effects of the fused pyrazole ring.
-
Materials: 1H-Indazole-7-carboxylic acid, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice.
-
Procedure:
-
Carefully add 1H-indazole-7-carboxylic acid to concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-Nitro-1H-indazole-7-carboxylic acid.[6]
-
Step 2: Reduction of the Nitro Group
The reduction of 5-Nitro-1H-indazole-7-carboxylic acid to the target amino compound is carried out using the same methods described in Strategy 1 (Catalytic Hydrogenation or Reduction with Tin(II) Chloride).
Quantitative Data (Illustrative based on analogous reactions):
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 1H-Indazole-7-carboxylic acid | HNO₃, H₂SO₄, 0 °C to RT | 5-Nitro-1H-indazole-7-carboxylic acid | 60-75 | Adapted from[6] |
| Reduction (Catalytic Hydrogenation) | 5-Nitro-1H-indazole-7-carboxylic acid | H₂, 10% Pd/C, Methanol, RT, 1-3 atm | This compound | >90 | [3] |
| Reduction (Tin(II) Chloride) | 5-Nitro-1H-indazole-7-carboxylic acid | SnCl₂·2H₂O, HCl, Ethanol, Reflux | This compound | 80-95* | [3] |
* Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound, a key intermediate in medicinal chemistry. Both strategies, cyclization of a substituted benzene precursor and functionalization of a pre-existing indazole, offer practical routes to the target molecule. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, based on established chemical transformations, serve as a valuable resource for researchers in the field of drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve maximum yields and purity for specific applications.
References
5-Amino-1H-indazole-7-carboxylic acid: A Technical Guide for Drug Discovery Professionals
CAS Number: 885272-13-9
Introduction: 5-Amino-1H-indazole-7-carboxylic acid is a pivotal chemical intermediate in contemporary pharmaceutical research and development. Its unique indazole scaffold, coupled with amino and carboxylic acid functional groups, renders it a versatile building block for the synthesis of complex bioactive molecules.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a red-brown solid at room temperature. Its chemical structure and key properties are summarized in the table below. The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule, influencing its reactivity and solubility.
| Property | Value |
| CAS Number | 885272-13-9 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Red-brown solid |
| Purity | Typically ≥95% (HPLC) |
| Storage | 0-8 °C |
Synthesis and Experimental Protocols
While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be inferred from general methods for indazole synthesis and patent literature. A plausible synthetic route involves the cyclization of a suitably substituted phenylhydrazine derivative or the functional group manipulation of a pre-formed indazole ring.
A common strategy for the synthesis of aminobenzimidazoles involves the reduction of a corresponding nitro-substituted precursor. Therefore, a likely synthetic pathway for this compound would proceed through the synthesis of 5-nitro-1H-indazole-7-carboxylic acid, followed by a reduction of the nitro group.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
This step would likely involve the cyclization of a substituted nitrophenylhydrazine. A variety of methods for indazole synthesis from substituted anilines have been described, often involving diazotization followed by cyclization.
Step 2: Reduction of 5-Nitro-1H-indazole-7-carboxylic acid to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
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Reagents and Materials:
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5-Nitro-1H-indazole-7-carboxylic acid
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Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)
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Solvent (e.g., Ethanol, Ethyl acetate, Hydrochloric acid)
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Base for workup (e.g., Sodium bicarbonate)
-
-
Procedure (Illustrative example using SnCl₂):
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Dissolve 5-Nitro-1H-indazole-7-carboxylic acid in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
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The resulting precipitate, this compound, can be collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent system.
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Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.[1] Its most prominent application is in the synthesis of Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.
Role in the Synthesis of Niraparib (A PARP Inhibitor)
Niraparib is an anticancer drug used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. The this compound core is a key pharmacophoric element of Niraparib. The synthesis of Niraparib involves the coupling of the 5-amino-1H-indazole-7-carboxamide moiety with a piperidine derivative.
Signaling Pathways and Mechanism of Action
Derivatives of this compound, such as Niraparib, exert their therapeutic effects by modulating critical cellular signaling pathways involved in DNA repair and immune response.
PARP-1 Signaling Pathway in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. These cells become heavily reliant on the PARP-1-mediated BER pathway for survival. PARP inhibitors like Niraparib exploit this dependency through a concept known as synthetic lethality. By inhibiting PARP-1, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication, which are lethal to HR-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and the effect of Niraparib.
cGAS-STING Pathway Activation
Recent studies have shown that PARP inhibitors can also stimulate an anti-tumor immune response by activating the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of DNA damage caused by PARP inhibition leads to the formation of micronuclei and cytosolic DNA fragments. These are detected by the cGAS sensor, which triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T cells into the tumor microenvironment, enhancing the anti-tumor immune response.
Caption: Activation of the cGAS-STING pathway by PARP inhibitors.
Quantitative Data
As this compound is primarily an intermediate, quantitative bioactivity data such as IC₅₀ values are typically reported for its downstream derivatives. For instance, Niraparib, synthesized from this intermediate, is a potent inhibitor of PARP-1 and PARP-2.
| Compound | Target | IC₅₀ (nM) |
| Niraparib | PARP-1 | 3.8 |
| Niraparib | PARP-2 | 2.1 |
Conclusion
This compound is a chemical intermediate of high value in the pharmaceutical industry. Its structural features make it an ideal starting material for the synthesis of a new generation of targeted therapeutics, most notably PARP inhibitors like Niraparib. A thorough understanding of its chemistry and the biological pathways modulated by its derivatives is crucial for the continued development of innovative treatments for cancer and other diseases.
References
Spectroscopic Profile of 5-Amino-1H-indazole-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Amino-1H-indazole-7-carboxylic acid, a key building block in medicinal chemistry.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups (amino, carboxylic acid, indazole ring) and comparison with spectroscopic data for related indazole derivatives.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure.[6][7] The predicted chemical shifts for this compound are presented in DMSO-d₆, a common solvent for heterocyclic compounds.[2][8]
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~11.5 | Broad Singlet | 1H | Indazole N-H |
| ~8.10 | Singlet | 1H | H-3 |
| ~7.45 | Doublet, J ≈ 2.0 Hz | 1H | H-6 |
| ~6.80 | Doublet, J ≈ 2.0 Hz | 1H | H-4 |
| ~5.50 | Broad Singlet | 2H | Amino (-NH₂) |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C-7 Carboxylic Acid (-C OOH) |
| ~145.0 | C-5 (Carbon bearing -NH₂) |
| ~142.0 | C-7a (Ring junction) |
| ~135.0 | C-3 |
| ~125.0 | C-3a (Ring junction) |
| ~120.0 | C-6 |
| ~110.0 | C-7 (Carbon bearing -COOH) |
| ~105.0 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for this compound are characteristic of its amine, carboxylic acid, and heterocyclic ring structures.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium, Sharp (two bands) | N-H Stretch (Primary Amine) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid, H-bonded) |
| ~3100 | Medium | N-H Stretch (Indazole) |
| 1720 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid, Dimer)[9][10] |
| 1640 - 1600 | Medium | N-H Bend (Primary Amine) |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch (Aromatic/Indazole Ring) |
| 1320 - 1210 | Strong | C-O Stretch (Carboxylic Acid)[10] |
| 960 - 900 | Medium, Broad | O-H Bend (Out-of-plane, Carboxylic Acid)[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.[11][12]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity | Notes |
| 177 | [M]⁺ | Molecular Ion (Calculated for C₈H₇N₃O₂) |
| 160 | [M - NH₃]⁺ | Loss of ammonia from the amino group and an adjacent proton. |
| 159 | [M - H₂O]⁺ | Loss of water from the carboxylic acid and indazole N-H. |
| 132 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 104 | [C₇H₆N₂]⁺ | Subsequent fragmentation, loss of CO from the [M - NH₃]⁺ fragment. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup : The analysis is performed on an NMR spectrometer operating at a field strength of 400 MHz for ¹H or higher.[13] The probe is tuned and matched to the appropriate frequency. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately -2 to 14 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is used. Key parameters include a 30-45° pulse angle, a wider spectral width (e.g., 0 to 200 ppm), and a longer relaxation delay (2-5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and the DMSO-d₆ septet at 39.52 ppm for ¹³C).
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup : The FTIR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean, empty ATR crystal is collected. This background is automatically subtracted from the sample spectrum.
-
Data Acquisition : The anvil of the ATR accessory is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The peaks are labeled with their corresponding wavenumber values. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.[14]
Mass Spectrometry (LC-MS)
-
Sample Preparation : A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[15] This stock is then serially diluted to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.[15] The final solution must be filtered to prevent particulates from entering the system.[15]
-
Instrumentation (LC-MS) :
-
Liquid Chromatography (LC) : A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.
-
Mass Spectrometry (MS) : An electrospray ionization (ESI) source is used, typically in positive ion mode to protonate the molecule ([M+H]⁺). The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition : The prepared sample is injected into the LC system. As the compound elutes from the column, it enters the MS source where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis : The resulting mass spectrum shows the relative intensity of ions at different m/z values. The peak corresponding to the protonated molecule ([M+H]⁺) is identified to confirm the molecular weight. Fragmentation data (MS/MS) can be acquired to further confirm the structure by isolating the parent ion and inducing fragmentation.[16]
Workflow for Spectroscopic Characterization
The following diagram illustrates a standard workflow for the complete spectroscopic characterization and structure confirmation of a synthesized chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Solubility Profile of 5-Amino-1H-indazole-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-1H-indazole-7-carboxylic acid. In the absence of specific published quantitative data for this compound, this document outlines the predicted solubility behavior based on its chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for determining its solubility in various solvents, a critical parameter for drug discovery and development. This guide is intended to equip researchers with the foundational knowledge and practical methods to assess the solubility of this and similar molecules.
Introduction to this compound and its Solubility
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its structure, featuring an indazole core with both an amino and a carboxylic acid group, suggests a complex solubility profile that is highly dependent on the solvent system and pH.
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. A thorough understanding of a compound's solubility is therefore paramount in the early stages of drug development to mitigate risks of poor bioavailability and formulation challenges.
Predicted Solubility Characteristics
The solubility of this compound is governed by the interplay of its constituent functional groups: the aromatic indazole ring, the basic amino group (-NH2), and the acidic carboxylic acid group (-COOH).
-
Aqueous Solubility: Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this compound is expected to exist as a zwitterion in aqueous solutions at a specific pH, known as the isoelectric point.[1][2] This zwitterionic nature, with its separated positive and negative charges, generally leads to good solubility in polar solvents like water.[1] The extent of its aqueous solubility will be highly pH-dependent.
-
In acidic solutions (low pH) , the amino group will be protonated (-NH3+), increasing the compound's polarity and likely enhancing its solubility.
-
In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated (-COO-), which also increases polarity and is expected to improve solubility.[3]
-
At its isoelectric point , the net charge is zero, and the compound may exhibit its minimum aqueous solubility.[2]
-
-
Organic Solvent Solubility:
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds and are likely to dissolve this compound.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately effective solvents, with solubility likely decreasing as the alkyl chain length of the alcohol increases, due to a decrease in solvent polarity.
-
Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be very low. The strong intermolecular forces (ionic and hydrogen bonding) of the solid compound are unlikely to be overcome by the weak van der Waals forces of nonpolar solvents.[1]
-
Experimental Determination of Solubility
Given the lack of specific published data, experimental determination of the solubility of this compound is essential. The following section outlines a general and widely accepted protocol for this purpose.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials.
-
Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF) to remove undissolved particles.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of organic compounds.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve must be prepared beforehand.
-
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 2.0 | |||
| Water | 25 | 7.4 | |||
| Water | 25 | 9.0 | |||
| Ethanol | 25 | N/A | |||
| DMSO | 25 | N/A | |||
| Add other solvents as tested |
Kinetic Solubility Assessment
For high-throughput screening purposes, kinetic solubility assays can provide a rapid estimation of a compound's solubility. These methods measure the point at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous buffer.
Experimental Protocol (Nephelometry):
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay:
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add small volumes of the DMSO stock solution to the wells to create a range of final compound concentrations.
-
Mix the contents thoroughly.
-
-
Measurement:
-
Incubate the plate at a controlled temperature.
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]
-
-
Analysis:
-
The kinetic solubility is determined as the concentration at which precipitation is first observed.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Conclusion
References
The Evolving Landscape of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 5-Amino-1H-indazole-7-carboxylic acid derivatives and their analogs, with a focus on their role as Poly (ADP-ribose) polymerase (PARP) inhibitors.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning class of heterocyclic compounds derived from the this compound scaffold. These molecules have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, most notably as potent inhibitors of PARP enzymes, which are critical players in DNA repair and a validated target in oncology.
Core Structure and Therapeutic Rationale
The 1H-indazole core is a privileged scaffold in drug discovery, and the specific substitution pattern of a 5-amino and a 7-carboxylic acid group provides a unique platform for the development of targeted therapies. The amino group offers a key interaction point for derivatization, while the carboxylic acid can be converted to various amides and other functional groups to modulate potency, selectivity, and pharmacokinetic properties. The indazole nitrogen atoms and the carboxamide moiety are crucial for binding to the nicotinamide-binding pocket of PARP enzymes, mimicking the endogenous substrate NAD+.
The primary therapeutic rationale for developing inhibitors based on this scaffold lies in the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA double-strand breaks that cannot be efficiently repaired, ultimately resulting in cancer cell death.
Synthesis of 5-Amino-1H-indazole-7-carboxamide Derivatives
The synthesis of 5-Amino-1H-indazole-7-carboxamide derivatives typically involves a multi-step sequence starting from commercially available precursors. While specific protocols vary depending on the desired analog, a general synthetic strategy is outlined below.
General Synthetic Workflow
Figure 1: Generalized synthetic workflow for 5-Amino-1H-indazole-7-carboxamide derivatives.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced at various positions of the indazole core and the carboxamide moiety. The following table summarizes key quantitative data for representative analogs, highlighting their potency as PARP inhibitors.
| Compound ID | R1 (Indazole N1-substituent) | R2 (Amide substituent) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Proliferation CC50 (nM, BRCA-deficient cells) |
| MK-4827 (Niraparib) | 4-[(3S)-piperidin-3-yl]phenyl | H | 3.8 | 2.1 | 10-100 |
| Analog 1 | 3-(piperidine-1-yl)propyl | H | 36,000 | - | - |
| Analog 2 | 3-(2,3-dioxoindolin-1-yl)propyl | H | 6,800 | - | - |
Table 1: In vitro activity of selected this compound analogs. [1][2]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins.
Inhibitors based on the this compound scaffold act as competitive inhibitors of NAD+, the substrate for PARP-1, thereby preventing the formation of PAR chains and stalling the repair of SSBs. In cells with a functional homologous recombination (HR) pathway, these stalled SSBs can be repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the persistence of SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering apoptosis. This selective killing of cancer cells is known as synthetic lethality.
Figure 2: Signaling pathway of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
General Procedure for Amide Coupling
To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), are added a coupling agent (e.g., HATU, HOBt/EDC; 1.2 equivalents) and a base (e.g., DIPEA; 2-3 equivalents). The mixture is stirred at room temperature for 15-30 minutes. The desired amine (1-1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS). The reaction mixture is then worked up by pouring into water and extracting with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-Amino-1H-indazole-7-carboxamide derivative.
PARP-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor from the PARP-1 enzyme.
-
Reagents and Materials:
-
Purified recombinant human PARP-1 enzyme.
-
Fluorescently labeled PARP inhibitor (e.g., a derivative of Olaparib).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT).
-
Test compounds (serially diluted).
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the fluorescently labeled PARP inhibitor to all wells.
-
Initiate the binding reaction by adding the PARP-1 enzyme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the binding of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
Figure 3: Experimental workflow for a PARP-1 fluorescence polarization assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of targeted cancer therapies, particularly as PARP inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the discovery of next-generation inhibitors with improved selectivity for different PARP family members and the exploration of their therapeutic potential in a broader range of cancers beyond those with BRCA mutations. Furthermore, the development of novel analogs with diverse mechanisms of action will continue to be an active area of investigation.
References
The Biological Versatility of 5-Amino-1H-indazole-7-carboxylic Acid: A Scaffold for Potent Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazole-7-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1] While the intrinsic biological activity of the core molecule is not extensively documented, its true potential lies in its utility as a privileged scaffold for the synthesis of a diverse array of potent and selective bioactive agents.[1][2] The presence of strategically positioned amino and carboxylic acid functional groups on the indazole ring system provides reactive handles for chemical modification, enabling the exploration of vast chemical space and the development of compounds with tailored pharmacological profiles.[1] This technical guide delves into the biological significance of this compound by primarily focusing on the biological activities of its derivatives, with a particular emphasis on their role as kinase inhibitors in oncology and other therapeutic areas.
Core Structure and Synthetic Utility
The this compound core provides a rigid bicyclic framework that is amenable to functionalization at the amino and carboxylic acid moieties. This allows for the systematic modification of the molecule to optimize interactions with biological targets. A general synthetic workflow for the derivatization of this scaffold is depicted below.
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][3] A significant body of research has focused on the development of kinase inhibitors based on the indazole scaffold.[4][5][6][7]
Kinase Inhibition
The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors.[7][8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key determinant of binding affinity and selectivity. By modifying the substituents on the indazole core, researchers can tune the inhibitor's properties to target specific kinases involved in disease pathogenesis.
Table 1: Quantitative Biological Activity of Indazole Derivatives
| Compound Class | Target Kinase(s) | Example Derivative | IC50/EC50 | Cell Line (if applicable) | Reference |
| 1-Aryl-5-anilinoindazoles | JNK3 | Compound 5r | Double-digit nM | N/A | [9][10] |
| Indazole-based PLK4 Inhibitors | PLK4 | Compound C05 | 87.45% inhibition at 0.5 µM | MCF-7 | [5] |
| 1H-Indazole-3-amine Derivatives | N/A | Compound 6o | 5.15 µM | K562 | [7][8] |
| 1H-Indazole Amide Derivatives | ERK1/2 | Compounds 116, 117, 118 | 9.3 - 25.8 nM (enzymatic) | HT29 | [6] |
| 3-Aminoindazole Derivatives | ALK | Entrectinib (Compound 127) | 12 nM | N/A | [6] |
| 1H-Indazole-based FGFR Inhibitors | FGFR1-3 | Compound 106 | 0.8 - 4.5 µM | N/A | [6] |
Signaling Pathways Modulated by Indazole Derivatives
Given their prevalence as kinase inhibitors, derivatives of this compound can modulate a variety of signaling pathways implicated in cancer and other diseases. A representative example is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses, apoptosis, and inflammation.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported in the literature.
General Synthetic Protocol for Amide Derivatives
-
Amide Coupling: To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA, TEA).[11][12]
-
Stir the reaction mixture at room temperature for a specified time.
-
Add the desired amine to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.[12]
General Protocol for Kinase Inhibition Assay
-
Assay Setup: Kinase assays are typically performed in a multi-well plate format using a recombinant kinase enzyme, a substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (indazole derivatives) in a suitable buffer.
-
Reaction Initiation: Add the kinase, substrate, ATP, and test compound to the wells and incubate at a specific temperature for a defined period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[7][8]
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise, particularly as potent and selective kinase inhibitors with potential applications in cancer therapy and the treatment of inflammatory and neurological disorders. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 9. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. derpharmachemica.com [derpharmachemica.com]
5-Amino-1H-indazole-7-carboxylic Acid: A Privileged Fragment in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach focuses on identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for the development of more potent and selective lead compounds. Within the vast chemical space available for FBDD, certain scaffolds have demonstrated exceptional utility and versatility, earning the designation of "privileged fragments." 5-Amino-1H-indazole-7-carboxylic acid is one such scaffold that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, coupled with strategically positioned hydrogen bond donors and acceptors, makes it an ideal anchor for engaging with the active sites of various enzymes, particularly kinases and poly (ADP-ribose) polymerases (PARPs).
This technical guide provides a comprehensive overview of this compound as a core fragment in drug discovery. It delves into its application in the development of potent inhibitors, details relevant signaling pathways, and provides structured experimental protocols for its synthesis and evaluation.
The Indazole Scaffold: A Versatile Pharmacophore
The indazole ring system is a bioisostere of indole and purine, enabling it to mimic the interactions of these key biological motifs. The presence of the amino and carboxylic acid functional groups on the 5- and 7-positions of the indazole core in this compound provides crucial anchor points for interaction with protein targets and offers synthetic handles for chemical elaboration.[1][2] These features contribute to its role as a versatile starting point for the development of inhibitors for various target classes.
Application in Kinase Inhibition: Targeting the PDK1 Signaling Pathway
Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer.[3][4][5] PDK1 activates a host of downstream kinases, including AKT, which in turn promote cell survival, proliferation, and growth. Consequently, the inhibition of PDK1 is a compelling strategy for cancer therapy.
The indazole scaffold has proven to be a valuable core for the development of potent PDK1 inhibitors. While specific binding data for the parent fragment, this compound, is not extensively published, numerous studies have demonstrated that derivatives built upon this and related aminoindazole cores exhibit significant inhibitory activity against PDK1.[6][7]
PDK1 Signaling Pathway
The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade.
Quantitative Data: Indazole-Based PDK1 Inhibitors
The following table summarizes the inhibitory activities of various indazole derivatives against PDK1, demonstrating the potential of this scaffold in generating potent kinase inhibitors.
| Compound/Fragment | Target | Assay Type | IC50 (nM) | Reference |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative (Compound 32) | PDK1 | Biochemical | 80 | [8] |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative (Compound 35) | PDK1 | Biochemical | 94 | [8] |
| Aminoindazole Derivative (Compound 19) | PDK1 | Biochemical | 370 | [7] |
Application in PARP Inhibition: Modulating DNA Damage Repair
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[9][10][11] PARP1, the most abundant member, detects DNA single-strand breaks and initiates their repair through the base excision repair (BER) pathway.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibiting PARP in such contexts leads to synthetic lethality, making PARP inhibitors a successful class of anti-cancer agents.
The 1H-indazole-7-carboxamide scaffold has been successfully employed as a core element in the design of potent PARP inhibitors. The carboxamide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+, while the indazole ring occupies the adjacent adenosine ribose binding pocket.
PARP Signaling in DNA Repair
The following diagram outlines the role of PARP1 in signaling and recruiting DNA repair machinery to sites of single-strand breaks.
Quantitative Data: Indazole-Based PARP Inhibitors
The table below presents the inhibitory concentrations of indazole-7-carboxamide derivatives against PARP enzymes, highlighting the effectiveness of this scaffold.
| Compound/Fragment | Target | Assay Type | IC50 (nM) | Reference |
| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827/Niraparib) | PARP-1 | Biochemical | 3.8 | |
| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827/Niraparib) | PARP-2 | Biochemical | 2.1 | |
| Indazole-7-carboxamide derivative ((S)-XY-05) | PARP-7 | Biochemical | 4.5 | [9] |
Experimental Protocols
Synthesis of this compound
While multiple routes to substituted indazoles exist, a common laboratory-scale synthesis of the core fragment can be adapted from established procedures. A plausible synthetic route is outlined below.
Materials:
-
2-Methyl-3,5-dinitroaniline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder
-
Hydrochloric Acid
-
Sodium Nitrite
-
Appropriate organic solvents (e.g., ethanol, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Nitration: Carefully add 2-methyl-3,5-dinitroaniline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Reduction: Suspend the dinitro intermediate in a mixture of ethanol and water. Add iron powder and concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.
-
Diazotization and Cyclization: Dissolve the resulting triamine in dilute hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The cyclized product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent after neutralization.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Fragment Screening by Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful technique for identifying fragment binding to a target protein. It relies on the transfer of saturation from the protein to a bound ligand.
Materials:
-
Target protein (e.g., PDK1 or PARP1) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
-
This compound stock solution in DMSO-d₆.
-
NMR tubes and spectrometer (≥ 600 MHz recommended).
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in the deuterated buffer. Add the fragment from the stock solution to a final concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept below 5%.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum as a reference.
-
Set up the STD experiment. This involves a train of selective saturation pulses applied to a region of the protein spectrum where there are no ligand signals (on-resonance, typically around 0.5-1.0 ppm) and another experiment with the saturation frequency set far from any protein or ligand signals (off-resonance, typically around 30-40 ppm).
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which will only show signals from the binding fragment.
-
-
Data Analysis: The presence of signals in the STD spectrum confirms the binding of the fragment. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
Biochemical Kinase Assay (ADP-Glo™ Assay for PDK1)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of an inhibitor.
Materials:
-
Recombinant human PDK1 enzyme.
-
A suitable PDK1 substrate (e.g., a peptide substrate).
-
ATP.
-
This compound or its derivatives.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution (or DMSO for control). Add the PDK1 enzyme solution, followed by the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound represents a highly valuable and privileged fragment for modern drug discovery. Its inherent structural and chemical properties make it an excellent starting point for the development of inhibitors targeting key enzymes such as kinases and PARPs. The data from numerous studies on its derivatives underscore the potential of this scaffold to yield potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, screen, and evaluate compounds based on this promising core structure, facilitating the advancement of novel therapeutic agents.
References
- 1. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Mechanism of action of 5-Amino-1H-indazole-7-carboxylic acid based compounds
An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1H-indazole-7-carboxylic Acid Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of this compound have emerged as a significant class of therapeutic agents, primarily recognized for their potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide delineates the core mechanism of action of these compounds, focusing on their role as PARP inhibitors in the context of cancer therapy. It provides a comprehensive overview of the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols for their evaluation, and a visual representation of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction: The Rise of Indazole Derivatives in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1] Among the various indazole derivatives, those based on the this compound core have garnered substantial interest due to their efficacy as anticancer agents.[2] These compounds primarily function by targeting the DNA damage repair (DDR) pathways, a critical mechanism for cell survival. Specifically, they have been extensively developed as inhibitors of the PARP enzyme family.[3]
PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] In the context of oncology, the inhibition of PARP has proven to be a highly effective strategy for treating cancers with deficiencies in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the cornerstone of the therapeutic application of PARP inhibitors.[4] When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway, the accumulation of these DSBs leads to genomic instability and ultimately, cell death.[4]
Core Mechanism of Action: PARP Inhibition
The primary mechanism of action of this compound-based compounds is the competitive inhibition of PARP enzymes at the nicotinamide adenine dinucleotide (NAD+) binding site.[4] The design of many PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+.[4] The indazole ring system, along with the carboxamide group often present in these derivatives, plays a crucial role in forming hydrogen bonds and π-stacking interactions within the active site of PARP-1.[4]
Signaling Pathway of PARP Inhibition and Synthetic Lethality
The following diagram illustrates the signaling pathway involving PARP in DNA repair and the principle of synthetic lethality upon its inhibition in HR-deficient cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to the Therapeutic Targeting Potential of 5-Amino-1H-indazole-7-carboxylic Acid and Its Derivatives
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. 5-Amino-1H-indazole-7-carboxylic acid has emerged as a critical building block in medicinal chemistry, providing a versatile platform for the synthesis of a diverse array of bioactive compounds. While this core molecule is primarily recognized as a synthetic intermediate, its structural motifs are integral to derivatives that have shown significant promise in targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders.
This technical guide offers an in-depth exploration of the therapeutic targets that can be modulated by compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
Introduction to the this compound Scaffold
This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. The presence of both an amino and a carboxylic acid group offers reactive handles for a variety of chemical modifications, making it an ideal starting material for combinatorial chemistry and the generation of focused compound libraries.[1] The indazole ring system itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a broad spectrum of biological activities.[2]
While direct therapeutic targets of this compound have not been extensively documented, its true value lies in its role as a foundational element for derivatives that exhibit high affinity and selectivity for various key biological targets.
Therapeutic Targets of Derivatives
The derivatization of the this compound core has led to the discovery of potent inhibitors of several important enzyme families and receptor classes. The following sections detail the key therapeutic targets and provide quantitative data for representative derivatives.
Protein Kinases
Protein kinases are a major class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be a highly effective framework for the design of kinase inhibitors.
-
Rho-associated coiled-coil containing protein kinase (ROCK) : Implicated in cardiovascular diseases, glaucoma, and spinal cord injury.
-
c-Jun N-terminal kinase (JNK) : A key mediator of cellular stress responses and a target for inflammatory diseases and neurodegeneration.
-
Polo-like kinase 4 (PLK4) : A master regulator of centriole duplication, making it a target for oncology.
-
Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a driver in various cancers.
-
Epidermal Growth Factor Receptor (EGFR) : A well-established target in cancer therapy.
-
Extracellular signal-regulated kinase (ERK) : A central node in the MAPK signaling pathway, crucial for cell proliferation and survival.
-
Casein Kinase 2 (CK2) : A constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.
Table 1: Kinase Inhibitory Activity of Indazole Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Indazole Piperazine/Piperidine Analogs | ROCK-II | 13 - 100 | [3] |
| 1-Aryl-5-anilinoindazoles | JNK3 | Double-digit nM | [4] |
| Indazole-based Compounds | PLK4 | 4.2 (Ki) | |
| 1H-Indazole Derivatives | FGFR1/2 | < 4.1 / 2.0 | [5] |
| 1H-Indazole Derivatives | EGFR | 5.3 - 8.3 | [5] |
| 3(S)-thiomethyl pyrrolidine-1H-indazoles | ERK1/2 | 7 - 20 | [5] |
| 3-Aryl-indazole-7-carboxylic acids | CK2 | 3100 - 6500 | [6] |
Other Enzyme and Receptor Targets
Beyond protein kinases, derivatives of the indazole scaffold have demonstrated activity against other important therapeutic targets.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) : An immunosuppressive enzyme that is a key target in cancer immunotherapy.
-
Estrogen Receptor-α (ER-α) : A primary target in the treatment of hormone-responsive breast cancer.
-
Glucocorticoid Receptor (GR) : A nuclear receptor involved in the regulation of inflammation.
Table 2: Non-Kinase Target Activity of Indazole Derivatives
| Derivative Class | Target | IC50 (nM) | Reference |
| 3-Substituted 1H-indazoles | IDO1 | 720 - 770 | [5] |
| 1H-Indazole Derivatives | ER-α | 0.7 | [5] |
| Substituted 1H-indazoles | GR | 3.8 | [5] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the activity of indazole derivatives against their respective targets. These should be adapted and optimized for specific experimental conditions.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (peptide or protein), ATP, and the test indazole derivative in a kinase assay buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Add a detection reagent to convert the generated ADP into ATP.
-
Luminescence Detection: Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.
-
Data Analysis: Determine the inhibitor's potency (e.g., IC50 value) by measuring the reduction in the luminescent signal at various compound concentrations.[7]
Cell-Based Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test indazole derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]
GPCR Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test indazole compound in a binding buffer.
-
Filtration: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curves.[9]
Signaling Pathways and Workflows
The versatility of the this compound scaffold allows for the development of inhibitors that can modulate key signaling pathways implicated in disease.
Kinase Inhibitor Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors derived from the this compound scaffold.
PI3K/AKT/mTOR Signaling Pathway
Many indazole derivatives have been developed to target kinases within the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.
Conclusion
This compound stands as a cornerstone for the development of next-generation targeted therapies. Its chemical tractability and the proven success of its derivatives in modulating key disease-related targets underscore its importance in modern medicinal chemistry. Future research efforts focused on the continued exploration of the chemical space around this scaffold are poised to deliver novel clinical candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this remarkable molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Amino-1H-indazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 5-Amino-1H-indazole-7-carboxylic acid as a key building block. This versatile scaffold allows for the development of potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases, including c-Jun N-terminal kinase (JNK), Polo-like kinase 4 (PLK4), and Casein Kinase 2 (CK2).
Introduction
This compound is a valuable starting material in medicinal chemistry due to its intrinsic functionalities—an amino group and a carboxylic acid—which are amenable to a variety of chemical transformations.[1] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The indazole moiety itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.
Targeted Kinase Signaling Pathways
The derivatization of this compound can yield inhibitors targeting several critical signaling pathways. Below are simplified representations of the JNK, PLK4, and CK2 signaling cascades.
Synthetic Strategies and Experimental Workflow
The synthesis of kinase inhibitors from this compound typically involves two key transformations: amide coupling at the carboxylic acid and functionalization of the amino group, often following a bromination-Suzuki coupling sequence.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various indazole-based kinase inhibitors reported in the literature. While not all are direct derivatives of this compound, they represent the potential for this scaffold.
Table 1: Indazole-based PLK4 Inhibitors
| Compound ID | PLK4 IC50 (nM) | Cellular IC50 (µM) and Cell Line | Reference |
| Axitinib | 6.5 | - | [2] |
| CFI-400437 | 0.6 | - | [2] |
| CFI-400945 | 2.8 | - | [2] |
| K22 | 0.1 | 1.3 (MCF-7) | [2] |
| C05 | < 0.1 | 0.979 (MCF-7), 0.948 (IMR-32), 1.679 (H460) | [3][4] |
Table 2: Indazole-based CK2 Inhibitors
| Compound ID | CK2 IC50 (µM) | Reference |
| 3-aryl-indazole-7-carboxylic acid derivatives | 3.1 - 6.5 | [5] |
| Toray Indazole Derivative 109 | 0.0093 | [6] |
Table 3: Indazole-based JNK Inhibitors
| Compound ID | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Reference |
| SR-3737 | 12 | - | [7] |
| Compound 5r | double-digit nM | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of an Indazole Amide Derivative via Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a representative amine.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) in one portion and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Synthesis of a C5-Arylated Indazole via Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a 5-bromo-indazole intermediate with an arylboronic acid.
Materials:
-
5-Bromo-1H-indazole-7-carboxamide derivative (from a previous step)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl2 (0.1 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add the 5-bromo-1H-indazole-7-carboxamide (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final C5-arylated indazole.[8]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol details a general luminescence-based assay to determine the IC50 values of synthesized inhibitors against a target kinase (e.g., PLK4, CK2, JNK).
Materials:
-
Recombinant human kinase (PLK4, CK2, or JNK)
-
Kinase-specific substrate
-
ATP
-
Synthesized indazole inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the indazole inhibitor in kinase assay buffer with a final DMSO concentration of ≤1%.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the kinase solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[9][10]
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative activity of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium
-
Synthesized indazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control) and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[11][12]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
Application Notes and Protocols for Amide Coupling of 5-Amino-1H-indazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling of 5-Amino-1H-indazole-7-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols outlined below utilize common and efficient coupling reagents and address the strategic use of protecting groups to ensure selective amide bond formation.
Introduction
This compound is a bifunctional molecule containing both a nucleophilic aromatic amine and a carboxylic acid. This structure presents a challenge in amide coupling reactions, as self-polymerization or undesired acylation of the 5-amino group can occur. To achieve selective amide bond formation at the 7-carboxylic acid position, a protection strategy for the 5-amino group is often employed. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions.
This guide presents protocols for amide coupling with and without the use of a protecting group, employing three widely used coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)
-
T3P® (Propylphosphonic anhydride)
Protecting Group Strategy: Boc Protection of the 5-Amino Group
To ensure selective acylation at the 7-carboxylic acid, the 5-amino group can be protected with a Boc group. The resulting N-Boc protected intermediate, tert-butyl 5-amino-1H-indazole-1-carboxylate, is commercially available or can be synthesized.
Protocol for Boc Protection of 5-Amino-1H-indazole
A general procedure for the Boc protection of an aminoindazole involves the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Materials:
-
5-Amino-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-Amino-1H-indazole (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.5 - 2.0 eq).
-
Add a solution of (Boc)₂O (1.1 - 1.2 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-amino-1H-indazole-1-carboxylate.
Caption: Workflow for Boc protection of 5-Amino-1H-indazole.
Amide Coupling Protocols
The following protocols are generalized for the coupling of an amine (R-NH₂) to this compound. Protocol 1 utilizes the Boc-protected starting material for selective coupling, while Protocols 2 and 3 provide conditions that may be attempted directly with the unprotected amino acid, although yields may vary and side products may form.
Protocol 1: HATU Coupling with 1-Boc-5-amino-1H-indazole-7-carboxylic acid
This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic.
Materials:
-
1-Boc-5-amino-1H-indazole-7-carboxylic acid
-
Amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 1-Boc-5-amino-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (if using DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt Coupling with this compound
This is a cost-effective and widely used method, particularly for non-hindered primary and secondary amines. For a related indazole-3-carboxylic acid, a 49% yield was reported using these conditions.
Materials:
-
This compound (or its Boc-protected form)
-
Amine (R-NH₂)
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM at 0 °C, add HOBt (1.2 eq), the amine (1.1 eq), and DIPEA or TEA (3.0 eq).
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. The aqueous washes can be slightly acidic (e.g., 1N HCl) and basic (e.g., sat. NaHCO₃) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Protocol 3: T3P® Coupling with this compound
T3P® is a mild and efficient coupling reagent with the advantage that the byproducts are water-soluble, simplifying purification.[1][2]
Materials:
-
This compound (or its Boc-protected form)
-
Amine (R-NH₂)
-
T3P® (50% solution in ethyl acetate or DMF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous ethyl acetate, THF, or DCM
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent, add pyridine or DIPEA (3.0-4.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for T3P®-mediated amide coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the amide coupling protocols. Note that specific yields for this compound are not widely reported in the literature; the data presented are based on protocols for structurally similar indazole carboxylic acids and general amide coupling literature. Optimization may be required to achieve high yields for specific substrates.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| HATU | DIPEA | DMF, DCM | Room Temp. | 2-16 | 70-95% |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | 0 to Room Temp. | 12-24 | 49-85% |
| T3P® | Pyridine, DIPEA | EtOAc, THF | 0 to Room Temp. | 1-4 | 70-90% |
Boc Deprotection Protocol
After successful amide coupling, the Boc protecting group can be removed to yield the free 5-amino-1H-indazole-7-carboxamide.
Materials:
-
Boc-protected 5-amino-1H-indazole-7-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amide in DCM.
-
Add TFA (10-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude product can be purified by precipitation, trituration, or chromatography as needed.
Caption: Workflow for the deprotection of the Boc group.
References
Application Notes and Protocols: N-Acylation of 5-Amino-1H-indazole-7-carboxylic acid
Abstract
This document provides a detailed experimental procedure for the N-acylation of the 5-amino group of 5-Amino-1H-indazole-7-carboxylic acid. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis. The procedure outlines the use of an acyl chloride as the acylating agent in the presence of a non-nucleophilic base. A general workflow, reaction parameters, and purification methods are described.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents.[1][2] The functionalization of the indazole scaffold is a key strategy in the development of novel therapeutic agents. This compound is a versatile building block, possessing three key functional groups amenable to chemical modification: an amino group, a carboxylic acid, and the indazole ring nitrogens.[3] The selective acylation of the exocyclic amino group provides a direct route to a diverse range of amide derivatives, which are crucial motifs in many drug candidates.[4][5] This protocol details a standard and reliable method for achieving this transformation.
Experimental Workflow
The overall experimental process for the N-acylation of this compound is depicted below. The process begins with the dissolution of the starting material and base, followed by the slow addition of the acylating agent at a reduced temperature to control the reaction's exothermicity. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up to isolate the crude product, which is then purified, typically by column chromatography or recrystallization.
Caption: General workflow for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to dissolve the starting material.
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial to neutralize the HCl generated during the reaction.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.0-1.2 eq) to the stirred reaction mixture. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated product.
-
Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).
Reaction Parameters and Data
The success of the N-acylation reaction is dependent on several factors including the choice of solvent, base, and the nature of the acylating agent. The following table summarizes typical conditions and expected outcomes based on general acylation procedures.
| Parameter | Recommended | Rationale |
| Solvent | Anhydrous DCM, THF | Inert solvents that dissolve the starting materials and do not react with the acyl chloride. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic organic bases that effectively scavenge the HCl byproduct without competing in the acylation.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to moderate the reaction rate and prevent side reactions. |
| Equivalents of Acyl Chloride | 1.0 - 1.2 eq | A slight excess may be used to ensure complete consumption of the starting amine. |
| Equivalents of Base | 2.0 - 3.0 eq | Sufficient excess is required to neutralize the generated HCl and potentially deprotonate the carboxylic acid. |
| Reaction Time | 1 - 4 hours | Typically sufficient for the reaction to go to completion at room temperature. |
| Yield | Moderate to Good | Yields are dependent on the specific substrate and reaction conditions.[6][7] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and moisture-sensitive. Handle with care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
-
Low Yield: May be due to incomplete reaction or degradation of the product. Ensure anhydrous conditions and check the purity of the reagents. The reaction time may need to be extended.
-
Multiple Products: The formation of multiple products could indicate acylation at the indazole nitrogen positions or di-acylation. Using a less reactive acylating agent or milder conditions may improve selectivity. Protecting the carboxylic acid group might be necessary in some cases.
-
Starting Material Unchanged: This could be due to an inactive acylating agent (hydrolyzed) or insufficient base. Ensure the use of fresh reagents.
Conclusion
The described protocol provides a robust and general method for the N-acylation of this compound. This procedure can be adapted for a variety of acylating agents, enabling the synthesis of a diverse library of indazole derivatives for further investigation in drug discovery and materials science. Careful control of reaction conditions is key to achieving high yields and purity of the desired product.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: Utilizing 5-Amino-1H-indazole-7-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazole-7-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic indazole scaffold is a recognized "privileged structure," frequently found in molecules with a wide range of biological activities.[1] The presence of both an amino group at the 5-position and a carboxylic acid at the 7-position makes it an ideal candidate for solid-phase synthesis (SPS), allowing for the construction of diverse molecular libraries through sequential chemical modifications.[2] This bifunctionality enables its use as a scaffold, where either the amine or the carboxylic acid can be anchored to a solid support, leaving the other functional group available for library synthesis.
The indazole nucleus is a core component of numerous FDA-approved drugs and clinical candidates, highlighting its importance in pharmaceutical development.[1][3] Applications span various therapeutic areas, including oncology (e.g., kinase inhibitors), anti-inflammatory treatments, and therapies for neurological disorders.[3][4][5] Solid-phase synthesis provides a rapid and efficient methodology for generating libraries of indazole derivatives for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in the drug development pipeline.[5][6]
Core Applications in Drug Discovery
-
Scaffold for Combinatorial Libraries: The dual functionality of this compound allows it to be used as a central scaffold. By anchoring it to a solid support, large libraries of compounds can be synthesized by reacting various building blocks with the free functional group.
-
Kinase Inhibitor Synthesis: The indazole ring is a key pharmacophore in many kinase inhibitors.[5] Solid-phase synthesis facilitates the rapid creation of analogues to explore the chemical space around the indazole core to improve potency and selectivity against specific kinase targets.[3]
-
Development of Biologically Active Molecules: Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1] SPS is an effective strategy for producing novel derivatives for screening in these and other disease areas.
Solid-Phase Synthesis Workflow
The general workflow for incorporating this compound into a compound library via solid-phase synthesis is a multi-step process. The strategy typically involves anchoring the indazole moiety to a resin, followed by iterative cycles of deprotection and coupling to elongate the molecule, and finally, cleavage from the solid support to yield the final product.
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a peptide or small molecule library using this compound as a scaffold. The amino group is first protected with Fmoc, and the carboxylic acid is then anchored to an acid-sensitive resin like 2-chlorotrityl chloride.
Protocol 1: Fmoc Protection of the Amino Group
The first step is to protect the 5-amino group to prevent it from reacting during the anchoring step and to allow for controlled, stepwise elongation from this position later in the synthesis.[7][8]
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent mixture such as 10% aqueous sodium carbonate and dioxane.
-
Protection: Cool the solution in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.1 equiv.) in dioxane dropwise with vigorous stirring.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the mixture with 1N HCl to pH ~2, causing the product to precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-Fmoc-5-amino-1H-indazole-7-carboxylic acid.
Protocol 2: Anchoring to 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the N-Fmoc protected indazole derivative to the resin via its carboxylic acid group. 2-Chlorotrityl chloride resin is ideal for protecting the C-terminal acid, as the final product can be cleaved under mildly acidic conditions that leave most side-chain protecting groups intact.[2]
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 equiv., e.g., 1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in dichloromethane (DCM) (10-15 mL per gram of resin) for 30-60 minutes.[10] Drain the solvent.
-
Loading Solution: Dissolve N-Fmoc-5-amino-1H-indazole-7-carboxylic acid (1.0-1.5 equiv. relative to resin capacity) in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.[11]
-
Coupling: Add the dissolved indazole derivative to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (3.0-4.0 equiv.) to the slurry.[10] Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride groups, drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin.[10] Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[10]
Protocol 3: Chain Elongation (Standard Fmoc-SPPS Cycle)
This iterative cycle is used to add amino acids or other building blocks to the free 5-amino group of the indazole scaffold.[12][13]
-
Fmoc Deprotection: Swell the resin-bound indazole in DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc protecting group.[9][] Drain and wash the resin thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3.0 equiv.), a coupling activator like HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in DMF. Add DIPEA (6.0 equiv.) to the solution to form the activated ester.[15]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.[2]
-
Repeat: Repeat steps 1-5 for each subsequent monomer to be added to the growing chain.
Protocol 4: Cleavage from Resin and Deprotection
The final step is to release the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.
-
Final Wash: After the final coupling/deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation or filtration.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a powder.[2]
Data and Materials
Successful solid-phase synthesis relies on the appropriate selection of reagents and materials.
Table 1: Common Reagents for Solid-Phase Synthesis
| Category | Reagent/Material | Purpose |
| Solid Supports | 2-Chlorotrityl Chloride Resin | Anchoring of carboxylic acids; mild cleavage conditions.[2] |
| Wang Resin | Anchoring of carboxylic acids; TFA cleavage.[10] | |
| Rink Amide Resin | Synthesis of C-terminal amides.[12] | |
| Solvents | Dichloromethane (DCM) | Resin swelling, coupling, and washing. |
| N,N-Dimethylformamide (DMF) | Resin swelling, coupling, deprotection, and washing. | |
| Protecting Groups | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile protection for α-amino groups.[] |
| Boc (tert-butyloxycarbonyl) | Acid-labile protection for α-amino groups. | |
| Coupling Reagents | HBTU/HOBt, HATU/HOAt, DIC | Activation of carboxylic acids for amide bond formation.[15][16] |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base for activation and coupling. |
| Piperidine | Secondary amine for Fmoc group removal.[9] | |
| Cleavage Reagents | Trifluoroacetic Acid (TFA) | Strong acid for cleavage from resin and side-chain deprotection.[13] |
Table 2: Representative Characterization Data for Indazole Derivatives
Quantitative data for newly synthesized compounds are critical for confirming identity and purity. The following table shows example data that should be collected, based on reported characterization of similar indazole carboxamide derivatives.[3][17]
| Compound ID | Synthetic Step | Method | Yield (%) | Purity (HPLC, %) | Mass Spec (m/z) [M+H]⁺ |
| 1 | N-Fmoc Protection | Solution Phase | 85-95 | >98 | 399.1 |
| 2 | Resin Loading | Solid Phase | 70-85 (loading) | N/A | N/A |
| 3-A | Cleaved Final Product A | SPPS | 45-65 (overall) | >95 | Varies |
| 3-B | Cleaved Final Product B | SPPS | 40-60 (overall) | >95 | Varies |
Yields and mass will vary depending on the specific sequence synthesized.
Visualization of Key Chemical Steps
The core chemical transformations in the solid-phase synthesis cycle involve the attachment and removal of the Fmoc protecting group and the formation of a new amide bond.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptideweb.com [peptideweb.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Amino-1H-indazole-7-carboxylic Acid as a Versatile Scaffold for Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazole-7-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of potent anti-cancer agents. Its unique structural features, including a bicyclic aromatic indazole core with strategically positioned amino and carboxylic acid functional groups, allow for versatile chemical modifications to achieve high affinity and selectivity for various oncology targets.[1] This document provides detailed application notes and experimental protocols for utilizing this versatile building block in the development of inhibitors targeting key cancer-related proteins, including Poly(ADP-ribose) polymerase (PARP), Aurora kinases, and receptor tyrosine kinases such as VEGFR-2 and EGFR.
Targeted Therapies Derived from this compound
The indazole core can be elaborated to target different classes of enzymes involved in cancer progression. This section details the application of this compound in the synthesis of three major classes of anti-cancer agents.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.
Niraparib , a potent PARP-1 and PARP-2 inhibitor, is a prime example of a clinically successful drug synthesized from a this compound derivative.[2][3] The core structure is modified to interact with the nicotinamide binding pocket of the PARP enzyme.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, leading to chromosomal instability. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The this compound scaffold can be functionalized to target the ATP-binding pocket of these kinases.
VEGFR-2 and EGFR Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that are key drivers of angiogenesis and cell proliferation in cancer. Dual inhibition of these pathways is an effective anti-cancer strategy. Indazole derivatives have been designed to target the kinase domains of both VEGFR-2 and EGFR.[4][5][6]
Data Presentation: In Vitro Efficacy of Indazole Derivatives
The following tables summarize the in vitro potency of representative anti-cancer agents derived from indazole scaffolds.
Table 1: PARP Inhibition by Niraparib
| Compound | Target | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [7] |
| PARP-2 | 2.1 | [7] |
Table 2: Aurora Kinase Inhibition by Representative Indazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| CYC116 | Aurora A | 44 | [8] |
| Aurora B | 19 | [8] | |
| Aurora C | 65 | [8] | |
| VEGFR-2 | - | [8] |
Table 3: VEGFR-2 and EGFR Inhibition by Representative 5-Ethylsulfonyl-indazole-3-carboxamides
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) | Reference |
| 8g | VEGFR-2 | - | HCT-116 | 24 | [4] |
| EGFR | - | MCF-7 | 28 | [4] | |
| 8h | VEGFR-2 | - | HCT-116 | 23 | [4] |
| EGFR | - | MCF-7 | 25 | [4] |
Table 4: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2f | 4T1 | Breast | 0.23 - 1.15 | [9] |
| 6o | K562 | Leukemia | 5.15 | [10] |
| 4f | MCF-7 | Breast | 1.629 | [11] |
| 4i | MCF-7 | Breast | 1.841 | [11] |
| 3b | WiDr | Colorectal | 27.20 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate from this compound and for the biological evaluation of the resulting anti-cancer agents.
Synthesis Protocol: Preparation of Methyl 5-amino-1H-indazole-7-carboxylate
This protocol describes the esterification of the starting material, a common first step in the synthesis of more complex indazole derivatives.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-amino-1H-indazole-7-carboxylate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocols
This assay measures the inhibitory effect of a compound on the enzymatic activity of PARP-1 or PARP-2.
Materials:
-
Recombinant human PARP-1 or PARP-2
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Test compound (e.g., Niraparib derivative)
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer plate reader
Procedure:
-
To the histone-coated wells, add the assay buffer.
-
Add serial dilutions of the test compound or vehicle control.
-
Add the PARP enzyme and activated DNA to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add biotinylated NAD+ and incubate for another hour.
-
Wash the plate multiple times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay quantifies the activity of Aurora kinases by measuring the amount of ADP produced.
Materials:
-
Recombinant Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer plate reader
Procedure:
-
Add kinase assay buffer, test compound dilutions, and kinase substrate to the wells of the 96-well plate.
-
Initiate the reaction by adding the Aurora kinase and ATP.
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value from a dose-response curve.
The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western blotting is used to detect changes in protein expression and phosphorylation states, confirming target engagement and elucidating the mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-phospho-Histone H3, anti-phospho-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein levels or phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: PARP Inhibition Pathway.
Caption: Aurora Kinase Inhibition Pathway.
Caption: VEGFR/EGFR Inhibition Pathway.
Experimental Workflows
Caption: General Synthesis Workflow.
Caption: Biological Evaluation Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
Application Notes and Protocols for 5-Amino-1H-indazole-7-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Amino-1H-indazole-7-carboxylic acid in the development of advanced materials, including high-performance polymers and functional metal-organic frameworks (MOFs). The unique molecular structure of this compound, featuring a rigid indazole core, a reactive carboxylic acid group, and a nucleophilic amino group, makes it a versatile building block for creating materials with enhanced thermal, mechanical, and photophysical properties. While direct experimental data for materials specifically synthesized with this compound is limited in publicly available literature, this document presents detailed, plausible experimental protocols and representative data based on established principles and research on analogous compounds.
Section 1: Application in High-Performance Polyamides
The bifunctional nature of this compound allows it to act as a monomer in the synthesis of novel polyamides. The rigid indazole backbone is expected to impart excellent thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in demanding environments, such as in the aerospace and automotive industries.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected properties of a polyamide synthesized from this compound and a standard diacyl chloride (e.g., terephthaloyl chloride), compared to a conventional aromatic polyamide like Nomex®.
| Property | Polyamide with this compound | Nomex® (Poly(m-phenylene isophthalamide)) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~ 350 °C | ~ 270 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 550 °C | ~ 450 °C |
| Mechanical Properties | ||
| Tensile Strength | ~ 150 MPa | ~ 90 MPa |
| Young's Modulus | ~ 4.5 GPa | ~ 3.0 GPa |
| Elongation at Break | ~ 10% | ~ 20% |
| Solubility | ||
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble |
| Dimethylacetamide (DMAc) | Soluble | Soluble |
| Tetrahydrofuran (THF) | Insoluble | Insoluble |
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound (highly pure)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and an equivalent molar amount of anhydrous LiCl in anhydrous NMP. Stir the mixture at room temperature until all solids are completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using a low-temperature bath.
-
Addition of Acyl Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the cooled monomer solution over a period of 30-60 minutes with vigorous mechanical stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Visualization of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of a high-performance polyamide.
Section 2: Application in Luminescent Metal-Organic Frameworks (MOFs)
The indazole-7-carboxylic acid moiety of the title compound can act as a linker for the construction of Metal-Organic Frameworks (MOFs). The presence of the amino group can serve as a functional site for post-synthetic modification or to modulate the electronic properties of the framework, potentially leading to materials with interesting luminescent or catalytic properties.
Quantitative Data Summary (Hypothetical)
This table presents hypothetical photoluminescence data for a MOF synthesized from this compound and a suitable metal ion (e.g., Zn²⁺), compared to a well-known luminescent MOF, ZIF-8.
| Property | MOF with this compound | ZIF-8 (Zeolitic Imidazolate Framework-8) |
| Photoluminescence | ||
| Excitation Wavelength (λex) | ~ 350 nm | Typically non-luminescent in the visible range |
| Emission Wavelength (λem) | ~ 450 nm (Blue) | - |
| Quantum Yield (Φ) | 15-25% | - |
| Structural Properties | ||
| BET Surface Area | 800-1200 m²/g | 1300-1800 m²/g |
| Pore Volume | 0.4-0.6 cm³/g | 0.6-0.7 cm³/g |
Experimental Protocol: Solvothermal Synthesis of a Luminescent MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precursor Solution: In a glass vial, dissolve a specific molar amount of this compound and a stoichiometric amount of zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to 100-120 °C for 24-72 hours.
-
Cooling and Isolation: After the reaction time, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by centrifugation.
-
Washing: Wash the collected crystals several times with fresh DMF to remove any unreacted starting materials, followed by washing with a volatile solvent like dichloromethane or ethanol to exchange the DMF in the pores.
-
Activation: Activate the MOF by heating the sample under vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores.
Visualization of MOF Synthesis and Functionalization Pathway
Caption: Pathway for the synthesis and potential functionalization of a MOF.
Application Note and Protocol: Synthesis of 5-Amino-1H-indazole-7-carboxylic acid methyl ester
Introduction
5-Amino-1H-indazole-7-carboxylic acid methyl ester is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities.[1] This document provides a detailed protocol for the multi-step synthesis of this compound methyl ester, commencing from 2-methyl-3,5-dinitrobenzoic acid. The described procedure is intended for researchers and scientists in the fields of organic synthesis and drug development.
Overall Synthetic Scheme
The synthesis involves a three-step process:
-
Nitration: Introduction of a second nitro group to 2-methyl-3-nitrobenzoic acid to yield 2-methyl-3,5-dinitrobenzoic acid.
-
Reductive Cyclization: Selective reduction of one nitro group and subsequent diazotization and intramolecular cyclization to form the indazole ring, followed by reduction of the remaining nitro group to yield this compound.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
Experimental Protocols
Step 1: Synthesis of 2-methyl-3,5-dinitrobenzoic acid
-
Materials: 2-methyl-3-nitrobenzoic acid, Fuming nitric acid, Concentrated sulfuric acid, Ice, Deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 2-methyl-3-nitrobenzoic acid (1.0 eq) to a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (5.0 mL per gram of starting material).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to afford 2-methyl-3,5-dinitrobenzoic acid.
-
Step 2: Synthesis of this compound
-
Materials: 2-methyl-3,5-dinitrobenzoic acid, Sodium sulfide nonahydrate (Na₂S·9H₂O), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Deionized water, Ethanol.
-
Procedure:
-
Dissolve 2-methyl-3,5-dinitrobenzoic acid (1.0 eq) in an aqueous solution of sodium sulfide nonahydrate (3.0 eq).
-
Heat the mixture at 90 °C for 12 hours to selectively reduce one nitro group.
-
Cool the reaction mixture to 0-5 °C and acidify with concentrated HCl to precipitate the intermediate, 2-methyl-3-amino-5-nitrobenzoic acid. Filter and wash with cold water.
-
Suspend the intermediate in dilute HCl and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C to form the diazonium salt, which cyclizes in situ.
-
The resulting 5-nitro-1H-indazole-7-carboxylic acid is then reduced. A common method is catalytic hydrogenation using H₂ gas and a palladium catalyst, or a chemical reduction using a reagent like tin(II) chloride in HCl.
-
For a chemical reduction, suspend the 5-nitro-1H-indazole-7-carboxylic acid in ethanol and add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated HCl.
-
Reflux the mixture for 4 hours.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to yield this compound.
-
Step 3: Synthesis of this compound methyl ester
-
Materials: this compound, Methanol (MeOH), Thionyl chloride (SOCl₂), or Trimethylchlorosilane (TMSCl).[2][3][4]
-
Procedure using Thionyl Chloride:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.
-
Data Presentation
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 2-methyl-3,5-dinitrobenzoic acid | 2-methyl-3-nitrobenzoic acid | 226.14 | 85 | >95% |
| 2 | This compound | 2-methyl-3,5-dinitrobenzoic acid | 177.15 | 60 | >97% |
| 3 | This compound methyl ester | This compound | 191.18 | 75 | >98% |
Visualization of Experimental Workflow
Caption: Synthetic pathway for this compound methyl ester.
References
Application Notes and Protocols for 5-Amino-1H-indazole-7-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Amino-1H-indazole-7-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific compound are still emerging, its structural motif is present in a variety of biologically active molecules. The following sections detail synthetic strategies, potential applications, and generalized experimental protocols based on research on analogous indazole and pyrazole derivatives, which serve as a guide for its exploration in agrochemical discovery.
Introduction
This compound is a versatile heterocyclic building block with potential applications in the development of new agrochemicals, including herbicides, insecticides, fungicides, and plant growth regulators.[1][2] The indazole scaffold is a recognized "privileged structure" in medicinal and agrochemical chemistry, known for its ability to interact with a wide range of biological targets.[1][3] The amino and carboxylic acid functional groups on this particular indazole derivative offer reactive handles for a variety of chemical modifications, allowing for the creation of diverse compound libraries for screening.[1]
Synthetic Potential and Applications
This compound can serve as a starting material for the synthesis of more complex molecules with potential agrochemical activity. The primary amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or other derivatives. These modifications can be used to explore the structure-activity relationships (SAR) of novel compound series.
Potential agrochemical applications for derivatives of this compound include:
-
Herbicides: Indazole derivatives have been explored as novel herbicides. By modifying the core structure, it is possible to design molecules that inhibit specific plant enzymes or interfere with essential biological processes.[4][5][6]
-
Insecticides: The pyrazole ring, structurally related to indazole, is a key component in several commercial insecticides.[7][8] Derivatives of this compound could be synthesized to target insect receptors or enzymes.
-
Fungicides: Carboxylic acid amide derivatives are an important class of fungicides.[9] The indazole-7-carboxylic acid moiety can be used to generate novel amide derivatives for screening against fungal pathogens.
-
Plant Growth Regulators: Certain amino acids and their derivatives can influence plant growth and development.[10][11] Modifications of this compound could lead to new compounds with plant growth-regulating properties.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of agrochemical candidates derived from this compound, based on methodologies reported for analogous compounds.
3.1. General Synthetic Protocol for Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in generating diversity for biological screening.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like triethylamine (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
3.2. Protocol for In-vitro Herbicidal Activity Screening
This protocol outlines a method for assessing the pre-emergent herbicidal activity of synthesized compounds against common weed species.
-
Preparation of Test Compounds:
-
Dissolve the synthesized compounds in a minimal amount of DMSO to create stock solutions (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solutions in a suitable solvent containing a surfactant (e.g., Tween-20) to achieve the desired test concentrations.
-
-
Seed Germination Assay:
-
Place seeds of test weed species (e.g., Amaranthus retroflexus, Brassica napus) on filter paper in petri dishes.
-
Add a defined volume of the test compound solution to each petri dish. Use a solvent control and a positive control (a commercial herbicide).
-
Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7 days), measure the root length and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each compound concentration compared to the solvent control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of growth).
-
3.3. Protocol for In-vitro Insecticidal Activity Screening
This protocol describes a method for evaluating the insecticidal activity of compounds against a model insect like the aphid (Aphis fabae).[7][8]
-
Preparation of Test Solutions:
-
Prepare solutions of the test compounds in an appropriate solvent (e.g., acetone/water mixture with a surfactant) at various concentrations.
-
-
Leaf-Dip Bioassay:
-
Excise leaves from a suitable host plant and dip them into the test solutions for a few seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) onto the treated leaves.
-
Seal the petri dishes and incubate under controlled conditions.
-
-
Mortality Assessment:
-
After 24-48 hours, count the number of dead insects.
-
Calculate the percentage mortality for each treatment, correcting for any mortality in the solvent control using Abbott's formula.
-
Determine the LC50 value (the concentration that causes 50% mortality).
-
Data Presentation
The following tables present hypothetical quantitative data for derivatives of this compound to illustrate how results from agrochemical screening can be structured.
Table 1: Herbicidal Activity of Indazole Derivatives against Amaranthus retroflexus
| Compound ID | R Group Modification | Concentration (µM) | Root Growth Inhibition (%) |
| INDZ-001 | -NH-phenyl | 100 | 85 |
| INDZ-002 | -NH-(4-chlorophenyl) | 100 | 95 |
| INDZ-003 | -NH-(2,4-dichlorophenyl) | 100 | 98 |
| INDZ-004 | -O-ethyl | 100 | 30 |
| Herbicide Std. | Glyphosate | 100 | 100 |
Table 2: Insecticidal Activity of Indazole Amide Derivatives against Aphis fabae
| Compound ID | Amide Moiety | Concentration (mg/L) | Mortality (%) |
| INDA-001 | N-propyl | 500 | 45 |
| INDA-002 | N-benzyl | 500 | 78 |
| INDA-003 | N-(4-fluorobenzyl) | 500 | 92 |
| INDA-004 | N-cyclohexyl | 500 | 65 |
| Insecticide Std. | Imidacloprid | 100 | 99 |
Visualizations
Diagram 1: General Synthetic Workflow for Agrochemical Candidates
A generalized workflow for the discovery of agrochemical candidates.
Diagram 2: Logical Flow for Herbicidal Activity Screening
A stepwise process for evaluating the herbicidal effects of test compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 5-Amino-1H-indazole-7-carboxylic acid represent a promising class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery and development. The indazole scaffold is a key feature in several approved anti-cancer drugs, highlighting its potential in medicinal chemistry.[1][2][3][4][5] These compounds have shown potential as inhibitors of crucial cellular targets such as protein kinases and poly(ADP-ribose) polymerase (PARP), which are often dysregulated in diseases like cancer.[1][6]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the biological effects of compounds derived from this compound. These assays are essential for evaluating their anti-proliferative activity, target engagement, and mechanism of action in a cellular context, which is more physiologically relevant than in vitro biochemical assays.[7] The protocols provided herein can be adapted for screening and lead optimization of this important class of molecules.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the cell-based assays described in this document.
Table 1: Anti-proliferative Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
Table 2: Kinase Inhibition Profile of this compound Derivatives
| Compound ID | Target Kinase | Cell Line | Assay Type | IC₅₀ (µM) |
Table 3: PARP Inhibition and DNA Damage Response
| Compound ID | Cell Line | Assay Type | Endpoint Measured | Result (e.g., % Inhibition, Fold Change) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (derivatives of this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate overnight in the incubator.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for In Vivo Studies of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 5-Amino-1H-indazole-7-carboxylic acid derivatives, focusing on their use as PARP (Poly (ADP-ribose) polymerase) inhibitors in oncology and their potential as anti-inflammatory agents. The protocols detailed below are based on preclinical studies of prominent derivatives such as Niraparib and Talazoparib, as well as 5-aminoindazole.
Application Notes
This compound and its derivatives are a versatile class of compounds with significant therapeutic potential.[1] In pharmaceutical research, these molecules serve as crucial building blocks for synthesizing bioactive compounds.[1] The primary application of these derivatives, notably Niraparib and Talazoparib, is in oncology as potent PARP inhibitors.[2][3] PARP inhibitors have demonstrated significant efficacy in treating cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations.[4]
Derivatives of this compound have also been investigated for their anti-inflammatory properties.[5] Studies have shown that compounds like 5-aminoindazole can significantly inhibit inflammation in preclinical models.[5]
The protocols outlined in this document are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacodynamics of these derivatives in relevant animal models.
Key Therapeutic Areas and Mechanisms of Action
-
Oncology (PARP Inhibition): this compound derivatives, such as Niraparib, are potent inhibitors of PARP-1 and PARP-2 enzymes.[2] PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, these derivatives lead to an accumulation of DNA damage, which in cancer cells with deficient homologous recombination repair (like those with BRCA mutations), results in synthetic lethality and cell death.[4] Talazoparib, another derivative, is a potent PARP inhibitor that traps PARP1 on DNA, further enhancing its cytotoxic effects.[6]
-
Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory activity.[5] For instance, 5-aminoindazole has been demonstrated to reduce edema in a dose-dependent manner in a carrageenan-induced paw edema model in rats, suggesting a potential role in treating inflammatory conditions.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Niraparib in a Patient-Derived Xenograft (PDX) Ovarian Cancer Model
This protocol is adapted from studies evaluating the anti-tumor activity of Niraparib in vivo.[7]
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Model: Patient-derived high-grade serous ovarian carcinoma xenografts.
2. Drug Preparation:
-
Formulation: Prepare Niraparib in a vehicle suitable for oral administration, such as 15% methylcellulose.[8]
-
Dose: A typical dose for monotherapy is 100 mg/kg, administered daily. For combination studies with chemotherapy (e.g., carboplatin/paclitaxel), a dose of 50 mg/kg daily is often used.[8]
3. Experimental Procedure:
-
Tumor Implantation: Implant tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer Niraparib or vehicle control orally via gavage daily.
-
Efficacy Assessment: Measure tumor volume twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of toxicity are observed.
-
Tissue Collection: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for PARP activity).
4. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.
Protocol 2: In Vivo Efficacy Study of Talazoparib in a BRCA-mutant Breast Cancer Xenograft Model
This protocol is based on preclinical evaluations of Talazoparib's efficacy.[8][9]
1. Animal Model:
-
Species: Athymic nude mice, 6-8 weeks old.
-
Cell Line: A human breast cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., MDA-MB-436).
2. Drug Preparation:
-
Formulation: Prepare Talazoparib for oral administration. A common vehicle is 10% DMAc and 5% Kolliphor HS 15 in PBS.[9]
-
Dose: A typical effective dose is 0.33 mg/kg, administered daily.[8]
3. Experimental Procedure:
-
Cell Inoculation: Inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.[8]
-
Drug Administration: Administer Talazoparib or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Study Termination and Tissue Collection: Euthanize animals at the study endpoint and collect tumors for further analysis.
4. Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate TGI and perform statistical analysis to assess efficacy.
Protocol 3: In Vivo Anti-Inflammatory Activity of 5-aminoindazole
This protocol is based on a study investigating the anti-inflammatory effects of indazole derivatives.[5]
1. Animal Model:
-
Species: Male Wistar rats, weighing 100-150g.
2. Drug and Reagent Preparation:
-
Test Compound: Prepare 5-aminoindazole in a suitable vehicle (e.g., saline) at concentrations of 25, 50, and 100 mg/kg.
-
Inducing Agent: 1% w/v solution of carrageenan in saline.
-
Positive Control: Diclofenac (10 mg/kg).
3. Experimental Procedure:
-
Animal Grouping: Divide animals into control (vehicle), positive control, and test groups.
-
Drug Administration: Administer 5-aminoindazole or diclofenac intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 ml of carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw diameter using a plethysmograph at 1, 2, 3, 4, and 5 hours after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
-
The formula for calculating inhibition is: (% Inhibition) = [(C - T) / C] x 100, where C is the increase in paw diameter in the control group and T is the increase in the drug-treated group.
-
Perform statistical analysis to determine the significance of the anti-inflammatory effect.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Niraparib in Ovarian Cancer PDX Models
| Animal Model | Treatment | Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| HGSOC PDX (BRCA2-mutant) | Niraparib (monotherapy) | 100 mg/kg/day | Oral | Tumor Regression | [7] |
| HGSOC PDX (RAD51C methylated) | Niraparib (monotherapy) | 100 mg/kg/day | Oral | Tumor Regression | [7] |
| HGSOC PDX (BRCA2-deficient) | Niraparib (maintenance) | 50 mg/kg/day | Oral | Delayed Progression | [7] |
Table 2: In Vivo Efficacy of Talazoparib in Xenograft Models
| Animal Model | Cell Line | Treatment | Dose | Administration Route | Outcome | Reference |
| Nude Mice | RMG1 (Ovarian) | Talazoparib + Temozolomide | 0.33 mg/kg daily + 2.5 mg/kg | Oral + IP | Significant Tumor Growth Inhibition | [8] |
| Nude Mice | M207 (Melanoma) | Talazoparib + Temozolomide | 0.33 mg/kg daily + 2.5 mg/kg | Oral + IP | Greater Tumor Inhibition than single agents | [8] |
| NSG Mice | SCLC PDX | Talazoparib + IR | 0.2 mg/kg | Oral Gavage | Tumor Growth Inhibition | [10] |
Table 3: Anti-inflammatory Activity of 5-aminoindazole
| Dose (mg/kg) | Maximum Inhibition of Paw Edema (%) at 5 hours | Reference |
| 25 | 39.90 ± 0.36 | [5] |
| 50 | 60.09 ± 0.32 | [5] |
| 100 | 83.09 ± 0.41 | [5] |
Visualizations
Caption: PARP Inhibition Signaling Pathway.
Caption: Xenograft Study Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting | MDPI [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling for 5-Amino-1H-indazole-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing amide coupling reactions involving 5-Amino-1H-indazole-7-carboxylic acid. The unique structure of this molecule, featuring both a carboxylic acid and an aromatic amine, presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing an amide coupling with this compound?
The primary challenge is the presence of multiple nucleophilic sites: the 5-amino group and the indazole ring nitrogen (N1). This can lead to undesirable side reactions, such as intermolecular polymerization where the 5-amino group of one molecule attacks the activated carboxylic acid of another, or acylation at the indazole nitrogen. Achieving chemoselectivity for the desired amine to couple with the activated carboxylic acid is crucial.
Q2: Which coupling reagents are recommended for this substrate?
A range of modern coupling reagents can be effective. The choice often depends on the reactivity of the amine being coupled and the desired reaction conditions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, known for its rapid reaction times and low rates of racemization.[1][2] It is particularly useful for less reactive or sterically hindered amines.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) is a classic and cost-effective combination.[3][4] The use of HOBt as an additive helps to suppress racemization and improve reaction efficiency.[1] A similar protocol has been successfully used for the synthesis of 1H-indazole-3-carboxamide derivatives.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based coupling reagent that offers rapid and efficient couplings.[1]
Q3: What are the most suitable solvents and bases for this reaction?
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent ability to dissolve the starting materials and reagents.[5] Dichloromethane (DCM) can also be a good option if solubility is not an issue.
-
Bases: A non-nucleophilic tertiary amine base is essential to neutralize the acidic byproducts of the reaction. N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are the most common choices.[5] The amount of base used is typically 2-3 equivalents relative to the carboxylic acid.
Q4: How can I minimize the formation of side products?
To minimize side reactions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the this compound.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This can help to minimize the reaction of the activated acid with the 5-amino group of another molecule of the starting material.
-
Temperature Control: Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Insufficient base- Poor quality/wet solvent or reagents- Low reactivity of the amine | - Use a fresh batch of coupling reagent.- Increase the equivalents of base (e.g., from 2 to 3 eq.).- Use anhydrous solvents and fresh reagents.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1]- Increase the reaction temperature cautiously (e.g., to 40-50°C). |
| Multiple Spots on TLC (Side Products) | - Polymerization via self-coupling of the 5-amino group.- Acylation of the indazole nitrogen.- Racemization (if the amine is chiral). | - Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.- Consider protecting the 5-amino group if self-coupling is a major issue (though this adds extra synthetic steps).- Use a coupling reagent with a low propensity for racemization, such as HATU.[1] |
| Difficulty in Product Purification | - Water-soluble byproducts from the coupling reaction (e.g., urea from EDC).- Unreacted starting materials and reagents. | - Perform an aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid.- If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.[1]- Utilize column chromatography for final purification. |
Data Presentation: Recommended Reaction Conditions
| Parameter | Condition A: HATU Coupling | Condition B: EDC/HOBt Coupling |
| Coupling Reagent | HATU (1.1 - 1.2 eq.) | EDC (1.2 eq.) |
| Additive | None required | HOBt (1.2 eq.) |
| Base | DIPEA (2.0 - 3.0 eq.) | TEA or DIPEA (3.0 eq.) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
-
Stir the mixture for 5 minutes at room temperature.
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Add HATU (1.1 eq.) to the solution and stir for another 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
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Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
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To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).
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Add TEA (3.0 eq.) to the mixture and stir for 15 minutes at room temperature.[5]
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Add the desired amine (1.1 eq.) to the reaction mixture.[5]
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[5]
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Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with 10% NaHCO₃ solution and brine.[5]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography.[5]
Visualizations
Caption: Experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for amide coupling.
References
- 1. peptide.com [peptide.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Overcoming poor solubility of 5-Amino-1H-indazole-7-carboxylic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Amino-1H-indazole-7-carboxylic acid in organic solvents.
Troubleshooting Guide: Overcoming Poor Solubility
This compound possesses both a basic amino group and an acidic carboxylic acid group, which can lead to a zwitterionic form, contributing to its poor solubility in many common organic solvents. The following troubleshooting guide provides a systematic approach to improving its solubility.
Initial Assessment and Common Organic Solvents
The first step is to assess the solubility in a range of standard laboratory solvents. Due to its polar, zwitterionic nature, solubility is often limited in non-polar organic solvents.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity Index | Expected Solubility | Observations |
| Hexane | 0.1 | Very Low | Compound is likely to remain as a solid precipitate. |
| Toluene | 2.4 | Very Low | Minimal dissolution expected. |
| Dichloromethane (DCM) | 3.1 | Low | Slight dissolution may be observed. |
| Ethyl Acetate (EtOAc) | 4.4 | Low to Moderate | Partial solubility might be achieved. |
| Acetone | 5.1 | Moderate | Some dissolution, but may not reach desired concentration. |
| Methanol (MeOH) | 5.1 | Moderate | Higher polarity may improve solubility over less polar solvents. |
| Ethanol (EtOH) | 4.3 | Moderate | Similar to methanol, may provide some solubility. |
| Dimethylformamide (DMF) | 6.4 | High | Generally a good solvent for polar, multifunctional compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A common choice for dissolving poorly soluble compounds.[1] |
| Water | 10.2 | pH-Dependent | Solubility is highly dependent on the pH of the solution.[2][3] |
Troubleshooting Workflow
If initial solubility tests in common organic solvents are unsuccessful, follow this workflow to systematically address the issue.
Caption: Troubleshooting workflow for improving the solubility of this compound.
Experimental Protocols
Here are detailed methodologies for the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement by pH Adjustment
This technique is often effective for compounds with ionizable groups.[4][5][6]
Objective: To increase solubility by converting the zwitterionic form to a more soluble salt form in situ.
Materials:
-
This compound
-
Organic solvent of choice (e.g., Methanol, THF)
-
Acidic modifier: Formic acid or Acetic acid
-
Basic modifier: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Vials and magnetic stirrer
Procedure for Acidic Conditions:
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Suspend this compound in the chosen organic solvent (e.g., 10 mg in 1 mL of Methanol).
-
While stirring, add the acidic modifier dropwise (e.g., 1-5% v/v of formic acid).
-
Observe for dissolution. Gentle heating (40-50 °C) may be applied if necessary.
-
Continue adding the acid in small increments until the compound fully dissolves.
Procedure for Basic Conditions:
-
Suspend this compound in the chosen organic solvent.
-
While stirring, add the basic modifier dropwise (e.g., 1.1 equivalents of TEA).
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Observe for dissolution, with gentle heating if required.
-
Add the base until a clear solution is obtained.
Considerations:
-
The choice of acidic or basic conditions depends on the stability of the compound and the requirements of the subsequent reaction or analysis.
-
Excessive amounts of acid or base may interfere with downstream applications.
Protocol 2: Co-solvency
This method involves using a mixture of solvents to enhance solubility.[7] A good solvent for the compound is mixed with another miscible solvent in which other reaction components are soluble.
Objective: To achieve a suitable solvent system that dissolves all reaction components.
Materials:
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This compound
-
A "good" solvent (e.g., DMSO, DMF)
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A "poor" but miscible co-solvent (e.g., Dichloromethane, Acetonitrile)
-
Volumetric flasks and pipettes
Procedure:
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Dissolve the this compound in a minimal amount of the "good" solvent (e.g., dissolve 100 mg in 0.5 mL of DMSO).
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In a separate flask, dissolve the other reaction components in the "poor" co-solvent.
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Slowly add the solution from step 1 to the solution from step 2 with vigorous stirring.
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Alternatively, prepare pre-mixed solvent systems (e.g., 10% DMSO in DCM, 20% DMSO in DCM) and test the solubility of the compound in these mixtures.
Considerations:
-
The ratio of the co-solvents needs to be optimized to ensure all components remain in solution.
-
High boiling point solvents like DMSO or DMF might be difficult to remove after the reaction.
Protocol 3: Salt Formation
Creating a stable salt of the compound can significantly improve its solubility and handling.[6][8]
Objective: To isolate a salt form of this compound with improved solubility in a desired solvent.
Materials:
-
This compound
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Solvent for salt formation (e.g., Methanol, Isopropanol)
-
Acid for salt formation (e.g., HCl in Dioxane, Methanesulfonic acid)
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Base for salt formation (e.g., Sodium hydroxide, Potassium carbonate)
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Anti-solvent for precipitation (e.g., Diethyl ether, Hexane)
Procedure for Hydrochloride Salt Formation:
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Suspend this compound in a suitable solvent like methanol.
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Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl (e.g., as a 4M solution in dioxane) at room temperature.
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Stir the mixture until a clear solution is formed, indicating the salt has been formed and is soluble in the reaction solvent.
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To isolate the salt, slowly add an anti-solvent like diethyl ether until precipitation is observed.
-
Filter the solid, wash with the anti-solvent, and dry under vacuum.
-
Test the solubility of the resulting salt in various organic solvents.
Considerations:
-
The choice of the counter-ion (e.g., chloride, mesylate, sodium, potassium) will influence the solubility and crystallinity of the salt.
-
Ensure the salt is stable and does not disproportionate back to the free form under the desired experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate?
A1: The molecule contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In the solid state and in neutral solutions, these groups can form an internal salt, or zwitterion. This zwitterionic character leads to strong intermolecular interactions (ionic and hydrogen bonding), making it more "salt-like" and thus poorly soluble in low to moderately polar organic solvents. Its structure is more akin to an amino acid, which also exhibits low solubility in many organic solvents.[2][3]
Q2: I tried dissolving the compound in methanol, but it's still not completely soluble. What should I do next?
A2: If a polar solvent like methanol is not sufficient, the next logical step is to try pH modification. Add a small amount of an organic acid (like formic or acetic acid) or an organic base (like triethylamine) to your methanol suspension. This will convert the zwitterion into a more soluble cationic or anionic species, respectively.
Q3: Can I use a strong inorganic base like sodium hydroxide to dissolve the compound in an organic solvent?
A3: While adding an aqueous solution of a strong base like NaOH would deprotonate the carboxylic acid and increase aqueous solubility, it is generally not recommended for reactions in organic solvents. The presence of water can be detrimental to many organic reactions. It is preferable to use an organic-soluble base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form the corresponding salt in situ. If you need to form the sodium salt for isolation, it is better to do so in a solvent like methanol and then remove the solvent.
Q4: I need to run a reaction in THF, but my compound is insoluble. What is the best approach?
A4: For a solvent like THF where the compound has very low intrinsic solubility, using a co-solvent system is a good starting point. Dissolve your compound in a minimal amount of a strong, polar aprotic solvent like DMSO or DMF, and then add this solution to your reaction mixture in THF. Alternatively, if the reaction conditions permit, you could try forming a salt of the compound (e.g., the triethylammonium salt by adding TEA) directly in the THF suspension.
Q5: Will forming a salt of this compound affect its reactivity?
A5: Yes, it can. If you form a salt by deprotonating the carboxylic acid, the carboxylate will be less electrophilic and more nucleophilic. Conversely, protonating the amino group to form an ammonium salt will make it non-nucleophilic. You must consider how this change in reactivity will affect your desired chemical transformation. For example, if you plan to perform a reaction at the amino group (e.g., an amidation), you should avoid acidic conditions that would protonate it.
Q6: Are there any other advanced techniques to improve solubility if the above methods fail?
A6: Yes, several other techniques can be employed, although they are often more complex. These include the use of surfactants to form micelles, complexation with cyclodextrins, or formulating the compound as a solid dispersion with a polymer carrier.[4][5][7][9] These methods are more common in pharmaceutical formulation but can be adapted for laboratory-scale chemical reactions if necessary.
References
- 1. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Synthesis of 5-Amino-1H-indazole-7-carboxylic Acid Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of 5-Amino-1H-indazole-7-carboxylic acid amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling step?
A1: The most prevalent side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling agents like EDC. This occurs when the activated O-acylisourea intermediate rearranges before reacting with the desired amine.[1] Other potential issues include incomplete reactions, especially with poorly nucleophilic or sterically hindered amines, and hydrolysis of the activated ester or the final amide product.[1]
Q2: My reaction to form the amide is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction. The amine might be poorly nucleophilic due to electronic or steric effects.[1] The coupling reagents (e.g., EDC, HOBt) may have degraded due to improper storage. The carboxylic acid starting material might not be fully activated, or a competing acid/base reaction between the carboxylic acid and the amine could be occurring, which is why direct coupling is often not a suitable choice.[2] Lastly, if your amine is in the form of a salt (e.g., hydrochloride), the free amino group required for the reaction is not available.[3]
Q3: How can I minimize the formation of the N-acylurea byproduct when using EDC?
A3: To minimize N-acylurea formation, it is highly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[1][2] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine.[1][2]
Q4: I am having difficulty purifying my final amide product. What are some common purification challenges?
A4: A primary challenge is removing the urea byproduct generated from carbodiimide coupling agents. If EDC is used, the resulting urea is water-soluble and can typically be removed with an aqueous workup.[1][4] If other carbodiimides like DCC are used, the urea is less soluble and may require column chromatography for removal.[4] Excess coupling reagents and additives can also complicate purification. A standard workup involving sequential washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3) can help remove unreacted starting materials and reagents.[1]
Q5: Which coupling agent is best for my synthesis?
A5: The choice of coupling agent depends on the specific substrates and reaction sensitivity.
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Carbodiimides (EDC, DCC): Widely used, cost-effective, and efficient. EDC is often preferred as its urea byproduct is water-soluble. Best used with an additive like HOBt to suppress side reactions.[1][2]
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Phosphonium Salts (HATU, HBTU): More potent than carbodiimides, making them suitable for difficult couplings involving sterically hindered or electron-deficient amines.[1] They are generally more expensive.
-
Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This is a robust method but requires an additional synthetic step and careful handling of the reactive acyl chloride.[2]
Experimental Workflow
The synthesis of this compound amides from the corresponding carboxylic acid is primarily an amide bond formation reaction.
Caption: General workflow for amide synthesis.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling agent or amine.[1] 2. Amine present as a salt (e.g., hydrochloride).[3] 3. Insufficient activation of the carboxylic acid. 4. Suboptimal reaction conditions (temperature, time, solvent).[1] | 1. Use fresh, high-quality reagents. 2. Neutralize the amine salt with a suitable base (e.g., NaHCO₃, Et₃N) before the reaction or use excess base in the reaction mixture.[3] 3. Increase the equivalents of the coupling agent and additive. Consider a more potent coupling agent like HATU.[1] 4. Increase reaction temperature or prolong reaction time. Ensure the solvent (e.g., DMF, DCM) is anhydrous.[1] |
| Formation of N-Acylurea Side Product | O-acylisourea intermediate from carbodiimide (e.g., EDC) is rearranging before reacting with the amine. | Add a nucleophilic catalyst like HOBt or HOAt (1.2 equivalents). These form a more stable active ester, suppressing the rearrangement.[1] |
| Multiple Spots on TLC (Unidentified Byproducts) | 1. Degradation of starting material or product. 2. Side reactions due to reactive functional groups on the amine or indazole core. 3. Formation of regioisomers if N-alkylation or other modifications are performed concurrently.[1] | 1. Run the reaction at a lower temperature. Check the stability of starting materials. 2. Use protecting groups for other reactive functionalities if necessary. 3. Ensure a clean, single starting material. If N-alkylation is a preceding step, ensure regioisomers are separated before amidation.[1] |
| Difficulty Removing Urea Byproduct | The urea byproduct from the coupling agent (e.g., dicyclohexylurea from DCC) is insoluble in the workup solvents. | 1. Use EDC, as the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and can be removed by an aqueous wash.[4] 2. If DCC must be used, the urea can often be removed by filtration if it precipitates, or by column chromatography. |
| Product Hydrolyzes Back to Carboxylic Acid | Presence of water during the reaction or workup, especially under acidic or basic conditions.[1] | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Perform the aqueous workup quickly and at low temperatures. Avoid prolonged exposure to strong acids or bases. |
Common Side Product Formation
The use of carbodiimides like EDC can lead to a key side reaction if not properly controlled.
Caption: Desired vs. side reaction pathways.
Key Experimental Protocols
Protocol: General Amide Coupling using EDC/HOBt
This protocol is a general method for the amidation of this compound.[1][4][5]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and the desired primary or secondary amine (1.1 eq.).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the mixture. Stir at room temperature for 10-15 minutes.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product or to prepare for extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Troubleshooting Logic
When encountering low yields, a systematic approach can help identify and resolve the issue.
Caption: A logical approach to diagnosing low yield.
References
Technical Support Center: Purification of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-1H-indazole-7-carboxylic acid and its derivatives. The zwitterionic nature of these molecules, containing both a basic amino group and an acidic carboxylic acid group, often presents unique challenges in purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main challenges stem from the compound's polarity and amphoteric character. These properties can lead to poor solubility in a range of common organic solvents, strong interactions with silica gel in normal-phase chromatography leading to peak tailing, and difficulty in achieving high purity without the use of specialized techniques.
Q2: Which purification techniques are most suitable for this class of compounds?
A2: The choice of purification technique depends on the scale of the experiment and the required purity. The most common and effective methods include:
-
Recrystallization: Ideal for obtaining highly pure crystalline material, especially when suitable solvent systems are identified.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities. Modifications to standard procedures are often necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for achieving high purity, particularly for small to medium-scale purifications. Reversed-phase or HILIC methods are often employed.[1][2][3][4]
-
Acid-Base Extraction: Can be used as a preliminary purification step to remove neutral impurities.
Q3: Should I use protecting groups for the amino or carboxylic acid functionalities during purification?
A3: The use of protecting groups can significantly simplify purification by masking the polar functional groups.[5][6][7][8][9]
-
Amino Group Protection: Protecting the amino group (e.g., as a Boc or Cbz derivative) reduces the compound's basicity and polarity, often improving its behavior in normal-phase chromatography.
-
Carboxylic Acid Protection: Esterification of the carboxylic acid group (e.g., as a methyl or ethyl ester) eliminates the acidic proton and reduces polarity, which can also facilitate chromatographic purification.
The decision to use protecting groups should be based on the overall synthetic strategy, as the introduction and subsequent removal of these groups add extra steps to the synthesis.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. | - Ensure the solvent has a boiling point lower than the compound's melting point.- Use a larger volume of solvent to avoid oversaturation.- Allow the solution to cool more slowly.[10] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to minimize solubility.- Use a different solvent or a solvent mixture where the compound is less soluble when cold. |
| Product is still impure after recrystallization. | The impurities have similar solubility profiles to the product. | - Perform a second recrystallization with a different solvent system.- Consider an alternative purification method like column chromatography prior to recrystallization. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Significant peak tailing or streaking on TLC and column. | Strong interaction between the basic amino group and acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.1-1%).- Add a small amount of an acidic modifier like acetic acid or formic acid to the eluent to protonate the amine.[11] |
| Compound does not move from the baseline (Rf = 0). | The eluent is not polar enough to displace the highly polar compound from the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).- Consider using a more polar stationary phase like alumina (basic or neutral) or a bonded phase (e.g., amino-silica).[12][13] |
| Poor separation from polar impurities. | The chosen solvent system does not provide adequate selectivity. | - Screen a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/methanol/ammonia).- Employ gradient elution, starting with a less polar mobile phase and gradually increasing its polarity. |
| Compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of silica gel. | - Use a deactivated silica gel (e.g., by pre-treating with triethylamine).- Switch to a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of polar, amphoteric compounds. The ideal solvent system should be determined experimentally on a small scale.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof) at room and elevated temperatures.
- A good solvent will dissolve the compound when hot but show limited solubility when cold.[14]
- Solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective. Common pairs include ethanol/water or methanol/diethyl ether.[10]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the hot "good" solvent required to fully dissolve the compound. Stirring and heating on a hot plate will facilitate dissolution.[15]
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.
4. Crystallization:
- If using a single solvent, allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
- If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[10]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.[16]
- Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of a this compound Derivative
This protocol is a general procedure for the purification of polar indazole derivatives using flash chromatography.
1. TLC Method Development:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMF).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
- Common mobile phases include gradients of methanol in dichloromethane or ethyl acetate in hexanes, often with an additive.
2. Column Packing:
- Dry pack or slurry pack a flash chromatography column with silica gel. The amount of silica should be 50-100 times the weight of the crude material.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel or celite. Dry this mixture to a free-flowing powder.
- Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase.
- Load the prepared sample onto the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the mobile phase determined from the TLC analysis.
- If using a gradient, gradually increase the polarity of the mobile phase.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Commonly Used Solvent Systems for Recrystallization of Polar Aromatic Carboxylic Acids and Amines
| Compound Class | Single Solvents | Solvent Pairs | Notes |
| Aromatic Carboxylic Acids | Water, Ethanol, Acetic Acid | Ethanol/Water, Acetone/Water | Solubility is often pH-dependent. Can be crystallized as a salt.[14] |
| Aromatic Amines | Ethanol, Isopropanol, Toluene | Ethanol/Water, Toluene/Hexane | Often purified as their hydrochloride or other salts.[14] |
Table 2: Typical Mobile Phase Systems for Column Chromatography of Polar Indazole Derivatives on Silica Gel
| Mobile Phase Composition | Additive (optional) | Target Compound Polarity |
| Dichloromethane / Methanol (gradient) | 0.1 - 1% Triethylamine or Ammonia | Highly Polar |
| Ethyl Acetate / Hexanes (gradient) | 0.1 - 1% Acetic Acid | Moderately Polar |
| Chloroform / Methanol / Ammonia | N/A | Highly Polar, Basic |
Visualizations
Caption: Workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting logic for common column chromatography issues.
Caption: Decision workflow for employing a protecting group strategy.
References
- 1. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Preparative HPLC separation of underivatized amino acids for isotopic analysis. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. ijpra.com [ijpra.com]
- 13. biotage.com [biotage.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 5-Amino-1H-indazole-7-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-1H-indazole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions to improve reaction yields and product purity. This compound is a crucial building block in the development of novel therapeutics, and optimizing its synthesis is key to successful research and development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of substituted indazoles can be approached through various methods. A common and effective strategy for this compound involves a multi-step process starting from a substituted o-toluidine derivative. A representative route includes the diazotization of a substituted aniline, followed by intramolecular cyclization to form the indazole ring, and subsequent functional group manipulations (such as nitro group reduction) to yield the final product. The choice of starting material is critical and often dictates the overall efficiency of the synthesis.
Q2: What are the most critical factors influencing the overall yield?
A2: Several factors can significantly impact the yield:
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Purity of Starting Materials: Using high-purity reagents and starting materials is fundamental to minimizing side reactions.
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Temperature Control: The diazotization step is highly exothermic and temperature-sensitive. Maintaining a low and stable temperature (typically 0-5 °C) is crucial to prevent the degradation of the diazonium salt and the formation of byproducts.
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pH Control: The pH of the reaction medium must be carefully controlled, especially during diazotization and cyclization, to ensure the desired reaction pathway is favored.
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Reaction Time: Allowing sufficient time for each step to reach completion is essential. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: How can the formation of common byproducts be minimized?
A3: Byproduct formation is a primary cause of low yields. Common side reactions include the formation of dimers or tar-like substances from unstable diazonium intermediates and incomplete cyclization.[2] To mitigate these:
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Slow Reagent Addition: Add the nitrosating agent (e.g., sodium nitrite solution) slowly and sub-surface to the acidic solution of the starting amine to maintain a low temperature and prevent localized high concentrations.
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Optimized Stoichiometry: Use the correct molar ratios of reagents. An excess of the nitrosating agent can lead to unwanted side reactions.[3]
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
Q4: What are the recommended methods for purifying the final product?
A4: this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This property can be leveraged for purification.
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pH Adjustment: The product's solubility is highly dependent on pH. It can often be precipitated from the solution by adjusting the pH to its isoelectric point.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can significantly improve purity.
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Column Chromatography: For challenging purifications, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acid (like acetic acid) or base (like triethylamine) to prevent streaking, may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Purity of starting material is low.2. Incorrect reaction temperature (especially during diazotization).3. Degradation of the diazonium salt intermediate.4. Inefficient reduction of the nitro group. | 1. Verify the purity of the starting aniline derivative by NMR or LC-MS. Purify if necessary.2. Use a cryostat or an ice-salt bath to maintain the temperature between 0-5 °C during diazotization. Ensure the thermometer is correctly placed.3. Use the diazonium salt immediately in the next step without isolation.4. Ensure the catalyst for reduction (e.g., Pd/C) is active and use appropriate reaction conditions (hydrogen pressure, temperature). |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high during diazotization.2. Localized "hot spots" due to rapid addition of reagents.3. Presence of oxidative impurities. | 1. Improve temperature control. Ensure the reaction vessel is adequately cooled before adding reagents.2. Add the sodium nitrite solution dropwise with vigorous stirring.3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction Fails to Go to Completion | 1. Insufficient reaction time.2. Low reaction temperature for the cyclization or reduction step.3. Deactivated catalyst or poor-quality reagents. | 1. Monitor the reaction by TLC or LC-MS until the starting material is consumed.2. After the initial low-temperature step, allow the reaction to warm slowly to room temperature or apply gentle heating as specified in the protocol.3. Use fresh sodium nitrite, a fresh bottle of catalyst, and anhydrous solvents where required. |
| Difficulty Isolating the Final Product | 1. The product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction.3. The product remains in the aqueous layer as a salt. | 1. Concentrate the reaction mixture under reduced pressure. Attempt to precipitate the product by adding an anti-solvent or adjusting the pH.2. Add brine to the aqueous layer to break the emulsion before extraction.3. Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation, then collect by filtration. |
Data Presentation
Table 1: Optimization of Diazotization and Cyclization Conditions
| Entry | Starting Material | Temperature (°C) | Equivalents of NaNO₂ | Acid | Yield of Indazole Intermediate (%) |
| 1 | 2-Amino-6-methyl-4-nitrobenzoic acid | 15-20 | 1.5 | HCl | < 20% (significant decomposition) |
| 2 | 2-Amino-6-methyl-4-nitrobenzoic acid | 0-5 | 1.1 | HCl | 75% |
| 3 | 2-Amino-6-methyl-4-nitrobenzoic acid | 0-5 | 2.0 | HCl | 68% (byproduct formation observed) |
| 4 | 2-Amino-6-methyl-4-nitrobenzoic acid | 0-5 | 1.1 | H₂SO₄ | 72% |
Table 2: Optimization of Nitro Group Reduction
| Entry | Starting Material | Reducing Agent / Catalyst | Solvent | Temperature | Yield of Final Product (%) |
| 1 | 5-Nitro-1H-indazole-7-carboxylic acid | SnCl₂·2H₂O | Ethanol | Reflux | 85% |
| 2 | 5-Nitro-1H-indazole-7-carboxylic acid | H₂ (50 psi), 10% Pd/C | Methanol | Room Temp | 92% |
| 3 | 5-Nitro-1H-indazole-7-carboxylic acid | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 88% |
| 4 | 5-Nitro-1H-indazole-7-carboxylic acid | Sodium Dithionite | Water/THF | 60 °C | 78% |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative method and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-methyl-4-nitrobenzoic acid (1.0 eq) in a 2M solution of hydrochloric acid.
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Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
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Workup: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
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Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield 5-Nitro-1H-indazole-7-carboxylic acid as a solid.
Step 2: Synthesis of this compound
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Preparation: To a hydrogenation vessel, add 5-Nitro-1H-indazole-7-carboxylic acid (1.0 eq) and a suitable solvent such as methanol or ethanol.
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Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the mixture under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by pH-controlled precipitation or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
References
Preventing byproduct formation in 5-Amino-1H-indazole-7-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Amino-1H-indazole-7-carboxylic acid, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound and what are the critical steps?
A common and effective strategy for synthesizing this compound involves a multi-step process starting from 2-methyl-3,5-dinitroaniline. The key steps are:
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Diazotization: The aniline derivative is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.
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Cyclization: The in situ generated diazonium salt undergoes intramolecular cyclization to form the indazole ring.
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Reduction: One of the nitro groups is selectively reduced to an amino group.
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Oxidation: The methyl group at the 7-position is oxidized to a carboxylic acid.
Careful control of reaction conditions at each stage is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Q2: What are the most common byproducts observed during the synthesis of this compound via the dinitroaniline route?
The primary byproducts encountered can be categorized by the reaction step in which they are formed:
-
During Cyclization: Incomplete cyclization can lead to the persistence of diazonium salt-related byproducts or the formation of triazenes if excess nitrite is used.
-
During Reduction: Over-reduction can lead to the reduction of both nitro groups, yielding a diaminoindazole. Incomplete reduction will leave the dinitroindazole as a significant impurity. The position of the remaining nitro group can also vary, leading to isomeric impurities.
-
During Oxidation: Incomplete oxidation will result in the corresponding 7-methyl-5-amino-1H-indazole. Side reactions on the indazole ring can occur under harsh oxidation conditions.
-
Decarboxylation: The final product, this compound, can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-amino-1H-indazole.
Q3: How can I minimize the formation of isomeric byproducts during the synthesis?
The formation of isomers is a common challenge in the synthesis of substituted indazoles. In the context of the dinitroaniline route, the regioselectivity of the cyclization and reduction steps is critical.
-
Cyclization Control: The conditions for diazotization and cyclization (temperature, acid concentration) should be strictly controlled to favor the desired cyclization pathway.
-
Selective Reduction: The choice of reducing agent and reaction conditions is paramount for the selective reduction of one nitro group. Reagents like sodium sulfide or ammonium polysulfide are often used for selective reduction in the presence of multiple nitro groups. The reaction should be carefully monitored (e.g., by TLC or LC-MS) to avoid over-reduction.
Q4: My final product is a different color than expected and shows a broad melting point. What could be the issue?
A deviation in color and a broad melting point are strong indicators of impurities. Common culprits include:
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Residual Nitro-compounds: The presence of unreacted dinitro-precursors or nitro-intermediates can impart a yellow or orange color to the final product.
-
Oxidation Byproducts: Air oxidation of the amino group or other side reactions can lead to colored impurities.
-
Dimeric Byproducts: Under certain conditions, especially during diazotization, dimeric azo compounds can form, which are often highly colored.
Thorough purification by techniques such as recrystallization or column chromatography is essential to remove these impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired indazole after cyclization. | Incomplete diazotization. | Ensure the complete dissolution of the starting aniline and use a slight excess of the nitrosating agent. Maintain a low temperature (0-5 °C) during the addition of the nitrite solution. |
| Decomposition of the diazonium salt. | Keep the reaction temperature low and proceed to the cyclization step immediately after the formation of the diazonium salt. | |
| Formation of a significant amount of diaminoindazole byproduct. | Over-reduction of the dinitro-intermediate. | Reduce the amount of the reducing agent or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| The methyl group at the 7-position is difficult to oxidize to a carboxylic acid. | Inappropriate oxidizing agent or reaction conditions. | Use a strong oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium. The reaction may require elevated temperatures. |
| The starting material is not soluble in the reaction medium. | Choose a solvent system in which the 7-methyl-5-amino-1H-indazole is soluble. A co-solvent might be necessary. | |
| The final product decarboxylates during workup or purification. | Exposure to high temperatures. | Avoid excessive heating during solvent removal and purification. If purification by recrystallization is necessary, choose a solvent with a lower boiling point. |
| Difficulty in separating the final product from starting materials or byproducts. | Similar polarities of the compounds. | Optimize the mobile phase for column chromatography to achieve better separation. Multiple recrystallizations from different solvent systems may be necessary. Derivatization of the amino or carboxylic acid group to alter polarity for separation, followed by deprotection, can be a viable strategy. |
Experimental Protocols
A plausible synthetic pathway for this compound starting from 2-methyl-3,5-dinitroaniline is outlined below. Note: These are generalized protocols and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 7-Methyl-5-nitro-1H-indazole
A detailed protocol for a similar transformation can be adapted from the synthesis of 5-nitroindazole. In a flask equipped with a mechanical stirrer, dissolve 2-methyl-3,5-dinitroaniline in glacial acetic acid. Cool the solution to below 25 °C and add a solution of sodium nitrite in water in one portion. After stirring for a short period, the reaction mixture is allowed to stand for several days at room temperature. The solvent is then removed under reduced pressure, and the residue is treated with water. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from methanol.
Step 2: Reduction of 7-Methyl-5-nitro-1H-indazole to 5-Amino-7-methyl-1H-indazole
Selective reduction of the nitro group can be achieved using various methods. A common procedure involves dissolving the nitroindazole in a suitable solvent like ethanol or aqueous ammonia and treating it with a reducing agent such as sodium sulfide or ammonium polysulfide. The reaction is typically heated for several hours and monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Step 3: Oxidation of 5-Amino-7-methyl-1H-indazole to this compound
The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. For example, the amino-methyl-indazole can be suspended in an aqueous solution and treated with potassium permanganate. The reaction mixture is heated until the purple color of the permanganate disappears. The manganese dioxide formed is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid product. The crude product can be purified by recrystallization.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Amino vs. 5-Nitro-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-amino-1H-indazole and 5-nitro-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, and substitutions at the 5-position with electron-donating (amino) or electron-withdrawing (nitro) groups significantly modulate the pharmacological profile of these compounds. This document synthesizes available experimental data to offer an objective comparison of their anticancer and antimicrobial properties, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
Indazole derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electronic nature of the substituent at the 5-position of the indazole ring plays a pivotal role in determining the potency and mechanism of action. While direct comparative studies are limited, this guide consolidates data from various sources to highlight the distinct and overlapping biological profiles of 5-amino and 5-nitro-1H-indazole derivatives.
Generally, 5-nitro-1H-indazole derivatives have been extensively investigated for their antimicrobial and antiparasitic activities, where the nitro group is often crucial for the mechanism of action, involving bioreduction to cytotoxic radical species. In contrast, 5-amino-1H-indazole derivatives are frequently explored as scaffolds for kinase inhibitors and other anticancer agents, with the amino group serving as a key site for further molecular elaboration to enhance target binding and selectivity.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activities of selected 5-amino and 5-nitro-1H-indazole derivatives from various studies. It is important to note that direct comparisons of potency should be made with caution, as the specific molecular structures and experimental conditions differ between studies.
Anticancer Activity
| Compound Class | Derivative | Target Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 5-Amino-1H-indazole | Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 | [1] |
| 5-Amino-1H-indazole | Compound 9f (a 6-amino-1H-indazole derivative) | HCT116 (Colorectal Cancer) | SRB Assay | 14.3 | [2] |
| 5-Nitro-1H-indazole | Compound 11a (a 6-nitro-benzo[g]indazole derivative) | NCI-H460 (Lung Carcinoma) | Proliferation Assay | 5-15 | [3] |
| 5-Nitro-1H-indazole | Compound 11b (a 6-nitro-benzo[g]indazole derivative) | NCI-H460 (Lung Carcinoma) | Proliferation Assay | 5-15 | [3] |
| 5-Nitro-1H-indazole | Compound 8 (a 5-nitroindazole derivative) | TK-10 (Renal Cancer) | Antineoplastic Assay | Moderate Activity | [4] |
| 5-Nitro-1H-indazole | Compound 10 (a 5-nitroindazole derivative) | HT-29 (Colon Cancer) | Antineoplastic Assay | Moderate Activity | [4] |
Antimicrobial Activity
| Compound Class | Derivative | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| 5-Nitro-1H-indazole | Compound 12a (a 6-nitro-benzo[g]indazole derivative) | Neisseria gonorrhoeae | MIC Determination | 250 | [3] |
| 5-Nitro-1H-indazole | Compound 13b (a 6-nitro-benzo[g]indazole derivative) | Neisseria gonorrhoeae | MIC Determination | 62.5 | [3] |
| 5-Nitro-1H-indazole | Compound 5 | Trichomonas vaginalis | Trichomonacidal Assay | 10 | [4] |
| 5-Nitro-1H-indazole | Compound 6 | Trichomonas vaginalis | Trichomonacidal Assay | 10 | [4] |
| 5-Nitro-1H-indazole | Compound 8 | Trichomonas vaginalis | Trichomonacidal Assay | 10 | [4] |
| 5-Nitro-1H-indazole | Compound 9 | Trichomonas vaginalis | Trichomonacidal Assay | 10 | [4] |
| 5-Nitro-1H-indazole | Compound 17 | Trichomonas vaginalis | Trichomonacidal Assay | 10 | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][5]
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Cell Seeding: Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[5]
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubated for an additional 48 hours.[5] A vehicle control (e.g., DMSO) is also included.
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MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[5]
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Crystal Solubilization: The formazan crystals are dissolved by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
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Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[5] The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Neisseria gonorrhoeae) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro anticancer activity of indazole derivatives using the MTT assay.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity Profile of Kinase Inhibitors Derived from the 1H-Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with the ATP-binding pocket of a diverse array of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors of kinase activity.[1] While specific public data on kinase inhibitors derived directly from 5-Amino-1H-indazole-7-carboxylic acid is limited, this guide presents a comparative analysis of the kinase selectivity profiles of various structurally related 1H-indazole derivatives. This analysis, supported by experimental data and detailed methodologies, aims to aid in the rational design of next-generation therapeutics by illustrating the diverse selectivity profiles achievable from the versatile indazole scaffold.[2]
Derivatives of the indazole core have been developed to target a range of kinases, including p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and Polo-like kinase 4 (PLK4).[2][3] Selectivity is a paramount attribute for any kinase inhibitor, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[2] This guide delves into the selectivity profiles of different 1H-indazole derivatives, offering a valuable resource for researchers in the field.
Comparative Kinase Inhibition Profiles
The following tables summarize kinase inhibition data for representative 1H-indazole derivatives. This data highlights the varied potency and selectivity profiles that can be achieved through modifications of the core scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency.
Table 1: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) |
| 30l | PAK1 | 9.8 |
| 49 | GSK-3β | 1700 |
| 50 | GSK-3β | 350 |
| 51g | GSK-3β | 70 |
| 51h | GSK-3β | 50 |
| Data sourced from BenchChem, referencing various scientific publications.[2] |
Table 2: Selectivity Profile of an Indazole-Based PLK4 Inhibitor (Compound C05)
| Kinase | Inhibition (%) @ 0.5 µM |
| PLK4 | 87.45% |
| PLK1 | <10% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| CDK4/cyclin D3 | 10.23% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
| CHK1 | 18.67% |
| This data illustrates that compound C05 exhibits significant selectivity for PLK4 over other members of the Polo-like kinase family and key cell cycle kinases.[3][4] |
Table 3: Comparative Selectivity of Indazole-Based Inhibitor C05 and Axitinib
| Kinase Target | C05 (% Inhibition @ 0.5 µM) | Axitinib (IC50, nM) |
| PLK4 | 87.45% | 4.2 (Ki) |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| This table provides a comparison between the selective PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib, which also contains an indazole core.[3][4] Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[4] |
Experimental Protocols
The determination of kinase inhibition potency and selectivity is fundamental for the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate the data presented above.
1. Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[2]
-
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of an inhibitor. The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitor's potency.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., fluorescently-labeled antibody, luminescence-based detection system)
-
-
Procedure:
-
A solution of the kinase and a substrate (e.g., a fluorescently-labeled peptide) is prepared in the assay buffer.[2]
-
Serial dilutions of the test compounds are added to the wells of a microplate.[2]
-
The kinase reaction is initiated by the addition of ATP.[2]
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 30°C).[2]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[2]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[2]
2. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][4]
-
Principle: This is a luminescence-based assay. After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted back into ATP. This newly synthesized ATP is used in a luciferase reaction to generate a light signal that is proportional to the initial kinase activity.
-
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a well plate containing the kinase, substrate, ATP, and the test inhibitor. Incubate at the optimal temperature for the kinase.[1]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[1][4]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.[1][4]
-
Measurement: Measure the luminescence using a plate reader. A lower signal indicates greater inhibition of the kinase.[1]
-
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[4]
Visualizations: Pathways and Workflows
Signaling Pathway Example: PI3K/AKT/mTOR Pathway
Many kinases targeted by indazole derivatives are components of critical cellular signaling pathways. The diagram below illustrates a simplified PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a common target for kinase inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting potential targets for kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.
Logical Framework for Comparing Kinase Inhibitors
This diagram illustrates the key parameters considered when comparing different kinase inhibitors derived from a common scaffold.
Caption: Logical structure for the comparative evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Amino-1H-indazole-7-carboxylic Acid Analogs as PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-Amino-1H-indazole-7-carboxylic acid analogs, a promising class of molecules targeting Poly(ADP-ribose) polymerase 1 (PARP1). Due to the proprietary nature of early-stage drug discovery, specific quantitative SAR data for a comprehensive series of these exact analogs is not publicly available. However, based on extensive research into related indazole-based PARP1 inhibitors, this guide outlines the key structural modifications, the experimental protocols to evaluate them, and the underlying biological pathways.
Introduction to this compound Analogs as PARP1 Inhibitors
The this compound scaffold is a key pharmacophore in the design of novel PARP1 inhibitors. PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.
The core structure of this compound, particularly when converted to its carboxamide derivatives, mimics the nicotinamide moiety of NAD+, the natural substrate of PARP1. This allows it to bind to the catalytic domain of the enzyme and inhibit its activity. SAR studies on analogous series of indazole-based PARP inhibitors have demonstrated that modifications at the N1 position of the indazole ring and on the amide nitrogen of the carboxamide at the 7-position are critical for potency and selectivity.
Structure-Activity Relationship (SAR) Insights
While a specific data table for this compound analogs is not available, SAR trends from closely related indazole series suggest the following:
-
The Indazole Core : The 1H-indazole moiety is a critical component for binding to the PARP1 active site.
-
The 7-Carboxamide Group : This group is essential for interacting with key amino acid residues in the nicotinamide-binding pocket of PARP1.
-
The 5-Amino Group : This substituent can be a key interaction point and a handle for further chemical modification to improve potency and pharmacokinetic properties.
-
Substitution at the Amide Nitrogen : The nature of the substituent on the carboxamide nitrogen significantly influences the inhibitory activity. Small, cyclic, or aromatic groups can be introduced to explore the binding pocket and enhance interactions.
-
Substitution at the N1 Position of the Indazole Ring : Alkylation or arylation at the N1 position can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity and cellular permeability.
Experimental Protocols
To evaluate the SAR of novel this compound analogs, a series of in vitro and cell-based assays are required.
Synthesis of N-Substituted 5-Amino-1H-indazole-7-carboxamides
A general synthetic route to prepare a library of analogs for SAR studies is outlined below. This involves the amidation of the carboxylic acid of the indazole core with a variety of amines.
General Procedure for Amide Coupling:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for approximately 10 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted 5-amino-1H-indazole-7-carboxamide analog.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (to stimulate PARP1 activity)
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Assay buffer
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and a known PARP1 inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Histone-coated plates are washed and then blocked to prevent non-specific binding.
-
Test compounds are serially diluted to a range of concentrations.
-
The enzymatic reaction is initiated by adding a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells, followed by the addition of the test compounds or vehicle control.
-
The plate is incubated for 1 hour at room temperature to allow for the PARylation of histones.
-
After incubation, the plate is washed, and Streptavidin-HRP is added to each well to bind to the incorporated biotin.
-
Following another incubation and wash step, the chemiluminescent substrate is added.
-
The luminescence, which is proportional to PARP1 activity, is measured immediately using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARP1 Inhibition Assay (Immunofluorescence)
This assay measures the inhibition of PARP1 activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Test compounds
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cells are seeded in 96-well imaging plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compounds for a defined period.
-
PARP1 activity is stimulated by treating the cells with a DNA damaging agent for a short duration.
-
The cells are then fixed, permeabilized, and stained with the primary anti-PAR antibody.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
The plates are imaged using a high-content imaging system, and the intensity of the PAR staining in the nucleus is quantified.
-
The reduction in PAR signal in the presence of the inhibitor is used to determine the cellular potency (EC50).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in DNA damage repair and a general workflow for the synthesis and evaluation of this compound analogs.
Caption: PARP1 signaling pathway in single-strand DNA break repair.
Caption: General workflow for SAR studies of PARP1 inhibitors.
Conclusion
While specific comparative data for this compound analogs as PARP1 inhibitors is not yet in the public domain, the foundational knowledge of the indazole scaffold as a potent PARP1 inhibitor class provides a strong basis for further research. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis and evaluation of novel analogs. Future studies focusing on the systematic modification of the amide substituent and the N1 position of the indazole ring are likely to yield potent and selective PARP1 inhibitors with therapeutic potential.
References
Navigating the Landscape of Indazole-Based Anti-Inflammatories: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, the indazole scaffold represents a promising starting point for the discovery of novel anti-inflammatory agents. This guide provides an objective in vitro comparison of simple indazole derivatives, supported by experimental data, to illuminate their potential and guide future research.
Indazole and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory properties.[1] Understanding the in vitro performance of these core structures is crucial for the rational design of more potent and selective drug candidates. This guide focuses on a comparative analysis of indazole, 5-aminoindazole, and 6-nitroindazole, summarizing their inhibitory effects on key inflammatory mediators.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of indazole derivatives has been evaluated through their ability to inhibit crucial enzymes and cytokines involved in the inflammatory cascade. The following tables summarize the in vitro inhibitory activities of indazole, 5-aminoindazole, and 6-nitroindazole against Cyclooxygenase-2 (COX-2) and Interleukin-1β (IL-1β).
Table 1: In Vitro Inhibition of Cyclooxygenase-2 (COX-2) by Indazole Derivatives
| Compound | IC50 (μM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Standard) | 5.10 |
Data sourced from a study on the anti-inflammatory activity of indazole and its derivatives.[1]
Table 2: In Vitro Inhibition of Interleukin-1β (IL-1β) by Indazole Derivatives
| Compound | IC50 (μM) |
| Indazole | 120.59 |
| 5-Aminoindazole | 220.46 |
| 6-Nitroindazole | 100.75 |
| Dexamethasone (Standard) | 102.23 |
Data sourced from a study on the anti-inflammatory activity of indazole and its derivatives.[1]
Among the tested compounds, 5-aminoindazole demonstrated the most potent inhibition of COX-2, with an IC50 value of 12.32 μM.[1] In the assessment of IL-1β inhibition, 6-nitroindazole was the most effective, exhibiting an IC50 value of 100.75 μM, which is comparable to the standard drug, dexamethasone.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The inhibitory effect of the indazole derivatives on COX-2 was determined using a COX (ovine) inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. A concentration-dependent inhibition of COX-2 was observed for all tested indazoles.[1] The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.
Interleukin-1β (IL-1β) Inhibition Assay
The ability of the indazole derivatives to inhibit the production of IL-1β was also assessed using a commercially available diagnostic kit. The assay was conducted as per the manufacturer's protocol. All the tested indazoles showed a concentration-dependent inhibition of IL-1β activity.[1] The IC50 values were determined by linear regression analysis of the concentration-response data.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of the indazole derivatives.
General workflow for in vitro anti-inflammatory evaluation.
The 5-amino and 6-nitro substitutions on the indazole ring appear to modulate the inhibitory activity against different inflammatory targets. While the 5-amino group enhances COX-2 inhibition, the 6-nitro group shows greater potency against IL-1β. These findings underscore the importance of the substitution pattern on the indazole core for tuning the biological activity and selectivity of these compounds. Further investigation into a broader range of derivatives of 5-Amino-1H-indazole-7-carboxylic acid is warranted to build a comprehensive structure-activity relationship and to identify lead candidates for further development. The parent compound, this compound, serves as a crucial starting material for the synthesis of such derivatives with potential anti-inflammatory and anticancer properties.[2]
References
A Head-to-Head Comparison of Indazole-Based Scaffolds and Known PARP Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of indazole-based compounds, exemplified by 5-Amino-1H-indazole-7-carboxylic acid, with established Poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays.
The indazole scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of indazole have shown significant promise as inhibitors of various protein kinases and have been successfully developed into anti-cancer drugs.[1][4][5] Notably, the FDA-approved PARP inhibitor, Niraparib, features an indazole core, highlighting the potential of this chemical class in cancer therapy.[1][6] While this compound is primarily recognized as a versatile building block in the synthesis of such therapeutic agents, its structural similarity to the core of Niraparib suggests its potential as a scaffold for novel PARP inhibitors.[7][8]
This guide will compare the established efficacy of leading PARP inhibitors—Olaparib, Rucaparib, and Niraparib—to provide a benchmark for the potential future development of new indazole-based inhibitors derived from scaffolds like this compound.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their anti-cancer effects through two primary mechanisms:
-
Catalytic Inhibition : They competitively bind to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting the recruitment of DNA repair proteins to the site of damage.
-
PARP Trapping : A key differentiator among PARP inhibitors is their ability to trap the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks (DSBs).
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The accumulation of DSBs due to PARP inhibition in these HR-deficient cells leads to a state of "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.
Head-to-Head Comparison of Known PARP Inhibitors
The following table summarizes the inhibitory potency of three leading FDA-approved PARP inhibitors. These values provide a benchmark for evaluating the potential efficacy of novel indazole-based compounds.
| Inhibitor | Target | IC50 (nM) | PARP Trapping Potency |
| Olaparib | PARP1, PARP2 | 1-5 | Moderate |
| Rucaparib | PARP1, PARP2, PARP3 | 1-7 | Moderate |
| Niraparib | PARP1, PARP2 | 2-4 | High |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.
In Vitro PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound derivatives, known PARP inhibitors)
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Add test compounds at various concentrations to the wells.
-
Add recombinant PARP1 enzyme to the wells and incubate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Stop the reaction by washing the plate.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP1 activity by 50%.
Cell-Based PARP Activity Assay
This assay measures the inhibition of PARP activity within intact cells.
Materials:
-
Cancer cell line with known BRCA status (e.g., BRCA-deficient and BRCA-proficient cells)
-
Cell culture medium and supplements
-
Test compounds
-
Antibodies specific for poly(ADP-ribose) (PAR)
-
Secondary fluorescently-labeled antibodies
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Induce DNA damage using an agent like hydrogen peroxide.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against PAR.
-
Incubate with a secondary fluorescently-labeled antibody.
-
Image the cells and quantify the fluorescence intensity, which corresponds to PAR levels.
-
Determine the concentration of the compound that reduces PAR levels by 50% (EC50).
Conclusion
The indazole scaffold, as seen in the structure of this compound, represents a promising starting point for the development of novel anti-cancer therapeutics. By comparing the inhibitory profiles of new indazole derivatives against the established benchmarks of Olaparib, Rucaparib, and Niraparib, researchers can effectively guide the optimization of lead compounds. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of these potential new inhibitors, facilitating the advancement of next-generation targeted cancer therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Validating Target Engagement of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of 5-Amino-1H-indazole-7-carboxylic acid derivatives as potent kinase inhibitors, offering insights into their target engagement validation alongside established alternatives. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Executive Summary
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. These compounds have demonstrated significant inhibitory activity against various kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Haspin, Pim kinases, and FMS-like Tyrosine Kinase 3 (FLT3). This guide compares the target engagement of specific this compound derivatives with commercially successful kinase inhibitors, Axitinib and Pazopanib, which also feature an indazole core. The comparison is based on their inhibitory potency (IC50) against key kinases. Furthermore, this document outlines detailed experimental protocols for essential target engagement assays—NanoBRET, Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assay (CETSA)—to enable researchers to quantitatively assess the interaction between these compounds and their intended targets.
Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and their alternatives against their respective kinase targets. Lower IC50 values indicate higher potency.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| This compound Derivatives | |||
| Derivative 1 | VEGFR-2 | 1.24 | |
| Derivative 2 | Haspin | 78 | |
| Derivative 3 | Pim-1 | 0.4 | |
| Pim-2 | 1.1 | ||
| Pim-3 | 0.4 | ||
| Derivative 4 | FLT3 | 0.941 | |
| FLT3 (D835Y mutant) | 0.199 | ||
| Alternative Indazole-Based Kinase Inhibitors | |||
| Axitinib | VEGFR-1, -2, -3 | Potent (sub-nanomolar) | |
| PLK4 | 4.2 | ||
| Pazopanib | VEGFR-1, -2, -3 | Multi-targeted | |
| PDGFRα/β, c-Kit | (nanomolar range) |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors. Below are diagrams of key signaling pathways modulated by kinases targeted by this compound derivatives.
Experimental Protocols for Target Engagement
To quantitatively validate the binding of this compound derivatives to their target kinases, several biophysical and cell-based assays can be employed.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding at target kinases in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound. A decrease in the BRET signal indicates target engagement.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the this compound derivative at various concentrations, followed by the addition of the NanoBRET™ fluorescent tracer.
-
Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.
-
Luminescence Measurement: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting filtered luminescence.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its protein target.
Principle: The binding of an analyte (the indazole derivative) to a ligand (the kinase) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Methodology:
-
Protein Immobilization: Immobilize the purified target kinase onto a sensor chip.
-
Compound Preparation: Prepare a series of concentrations of the this compound derivative in a suitable running buffer.
-
Binding Analysis: Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a compound to its target protein often increases the protein's thermal stability. This change in the melting temperature (Tm) can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Methodology:
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the compound's cellular potency.
Benchmarking the Efficacy of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives as PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The indazole scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, with the FDA-approved drug Niraparib serving as a prime example. This guide provides a comparative analysis of the efficacy of indazole-based compounds, with a focus on the potential of derivatives of 5-Amino-1H-indazole-7-carboxylic acid, benchmarked against established PARP inhibitors.
While this compound is primarily a versatile synthetic intermediate for creating more complex bioactive molecules, its core structure is central to a class of potent PARP inhibitors.[1] This guide will delve into the quantitative data on the inhibitory activity of various indazole derivatives and other key PARP inhibitors, provide detailed experimental methodologies for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PARP enzyme's activity. The following tables summarize the IC50 values for various indazole derivatives and commercially available PARP inhibitors against PARP1 and PARP2, the primary targets for this class of drugs. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Biochemical IC50 Values of Indazole-Based PARP Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| Niraparib (MK-4827) | PARP1 | 3.8 | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[2] |
| PARP2 | 2.1 | [2] | |
| Indazole Derivative 1 | PARP1 | 1.4 - 15.1 (Kᵢ) | Tricyclic indole structure.[3] |
| 7-Azaindole-1-carboxamide (1l) | PARP1 | 70 | A potent derivative from a series of 7-azaindole-1-carboxamides.[4] |
Table 2: Comparative Biochemical IC50 Values of Commercial PARP Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Olaparib | PARP1 | ~5 |
| PARP2 | ~1 | |
| Rucaparib | PARP1 | 1.4 |
| Talazoparib | PARP1 | <1 |
Table 3: Cellular Antiproliferative Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Showed potent growth inhibitory activity against several cancer cell lines.[5][6] |
| Thieno[3,4-d]imidazole-4-carboxamide 16l | HCC1937 (BRCA1 deficient) | 0.043 | A potent derivative from a novel scaffold.[7] |
| 1H-indazole-3-amine Derivative 6o | K562 (Leukemia) | 5.15 | Exhibited promising inhibitory effect and selectivity for normal cells. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.
In Vitro PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)
Objective: To determine the in vitro inhibitory activity of a test compound against purified PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compounds and control inhibitors (e.g., Olaparib)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
To the histone-coated wells, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubate the plate to allow the reaction to proceed (e.g., 1 hour at room temperature).
-
Wash the plates to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plates to remove unbound streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cellular Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway of PARP Inhibition
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow for In Vitro PARP Inhibition Assay
Caption: A generalized experimental workflow for an in vitro chemiluminescent PARP inhibition assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the ADME Properties of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Amino-1H-indazole-7-carboxylic acid and its hypothetical derivatives. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating and comparing the drug-like properties of this class of compounds. The experimental data presented in the tables are illustrative and intended to demonstrate a comparative analysis. For specific derivatives, experimental validation is necessary.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are outlined below. These protocols are based on standard industry practices.
1. Aqueous Solubility Assay
Aqueous solubility is a critical determinant of oral absorption. The thermodynamic solubility of the compounds is assessed using the shake-flask method.
-
Procedure: An excess amount of the test compound is added to a phosphate buffer solution at pH 7.4. The resulting suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. After 24 hours, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Cell Permeability (Caco-2) Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2]
-
Cell Culture: Caco-2 cells are seeded on permeable polycarbonate membrane inserts in multi-well plates and cultured for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[3][4]
-
Transport Studies: The permeability of the test compounds is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1] The test compound is added to the donor chamber (either apical or basolateral), and samples are collected from the receiver chamber at specific time points. The concentration of the compound in the samples is quantified by LC-MS/MS.[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.
3. Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[6]
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reaction.[7][8] The incubation is carried out at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]
-
Reaction Termination and Analysis: The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile.[7] After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[6]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
4. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the plasma, which can significantly impact its distribution and clearance.[9][10]
-
Methodology: Equilibrium dialysis is a common method used to assess plasma protein binding.[11][12] The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-containing chamber. The unit is incubated at 37°C until equilibrium is reached.
-
Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding (%PPB) is then calculated as (1 - fu) * 100.
Data Presentation: Comparative ADME Properties
The following table summarizes the hypothetical ADME data for this compound and two of its illustrative derivatives.
| Compound | Structure | Solubility (µM) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Parent Compound | This compound | 50 | 1.5 | 1.2 | > 60 | 45 |
| Derivative A | Methyl 5-amino-1H-indazole-7-carboxylate | 120 | 5.8 | 1.0 | 45 | 60 |
| Derivative B | 5-Acetamido-1H-indazole-7-carboxylic acid | 30 | 0.8 | 2.5 | > 60 | 75 |
Interpretation of Illustrative Data:
-
Parent Compound: Exhibits moderate solubility and low to moderate permeability. Its high metabolic stability and low plasma protein binding are favorable properties.
-
Derivative A (Methyl Ester): Shows improved solubility and permeability compared to the parent compound, likely due to the masking of the carboxylic acid. However, it has slightly lower metabolic stability and higher plasma protein binding.
-
Derivative B (Acetamido): Displays lower solubility and permeability. The higher efflux ratio suggests it may be a substrate for efflux transporters. While metabolically stable, it shows increased plasma protein binding.
Visualizations
The following diagrams illustrate the experimental workflows for the Caco-2 permeability and microsomal stability assays.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. enamine.net [enamine.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mercell.com [mercell.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. bioivt.com [bioivt.com]
- 12. protocols.io [protocols.io]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling 5-Amino-1H-indazole-7-carboxylic acid
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-1H-indazole-7-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed.[4]
| Personal Protective Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and potential splashes.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[7] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8] |
| Body Protection | A flame-resistant lab coat that fastens securely is required to protect the skin and clothing from spills.[6][9] Ensure the lab coat has long sleeves and fits properly.[9] |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory to protect against spills and falling objects.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[10][11] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation: Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[10][11]
-
Weighing and Transfer:
-
In-Use:
-
Keep all containers of this compound clearly labeled.
-
In case of accidental contact, immediately follow first aid procedures. For skin contact, wash the affected area with soap and water for at least 15 minutes.[10] For eye contact, flush with copious amounts of water for at least 15 minutes at an eyewash station.[10]
-
-
Post-Handling:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be collected in a designated, labeled, and sealed hazardous waste container.[12]
-
-
Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and the logical hierarchy of safety protocols, the following diagrams have been generated.
Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.
Figure 2. Logical relationship of safety controls, from most to least effective, for handling chemical hazards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
